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Beta-Amyloid (15-23)

Cat. No.: B1578770
M. Wt: 1096.3
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (15-23) is a synthetic peptide fragment corresponding to amino acids 15 to 23 of the full-length amyloid-beta protein. This specific sequence is part of the central hydrophobic cluster of amyloid-beta, a region critical for its self-assembly and aggregation into cross-β-sheet-rich fibrils . The aggregation of amyloid-beta is a defining pathological feature of Alzheimer's disease, and its investigation is crucial for understanding disease mechanisms . This peptide is provided For Research Use Only and is strictly intended for laboratory investigations. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers can utilize Beta-Amyloid (15-23) to study the molecular mechanisms of amyloid fibril formation and the structural principles of protein aggregation. The peptide serves as a valuable tool for investigating the kinetics of amyloid formation and the morphological variations of fibrils under different environmental conditions, such as variations in temperature and salt concentration . Furthermore, it can be used in binding studies to identify and characterize interactions with potential therapeutic compounds, antibodies, or other proteins that may inhibit its aggregation or disrupt its oligomeric forms . Studies involving amyloid-beta oligomers, which are often considered more toxic than mature fibrils, are a key area of research for understanding neurotoxicity in Alzheimer's disease .

Properties

Molecular Weight

1096.3

sequence

QKLVFFAED

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Beta Amyloid 15 23

Intrinsic Disorder and Conformational Ensembles of Beta-Amyloid (15-23)

The Aβ(15-23) peptide, like many amyloidogenic proteins, is classified as an intrinsically disordered peptide (IDP). frontiersin.orgbiorxiv.orgmdpi.com This means that in its monomeric state in aqueous solution, it does not adopt a single, stable three-dimensional structure. Instead, it exists as a dynamic ensemble of interconverting conformations. frontiersin.orgmdpi.com

Random Coil and Transient Secondary Structure Propensities

In aqueous environments, the Aβ monomer, including the (15-23) region, predominantly exists in a random coil state. pnas.orgmdpi.com This disordered state is not entirely devoid of structure; rather, it is characterized by transient and fluctuating secondary structural elements. pnas.org Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy has revealed the presence of fleeting β-sheet structures, particularly within the central hydrophobic core which includes the Aβ(15-23) sequence. frontiersin.org While the dominant conformation is a random coil, there is a recognized propensity for residues within the 15-23 segment to adopt helical structures under certain conditions, such as in membrane-mimicking environments. pnas.orgresearchgate.net

Conformational Transition Mechanisms to Beta-Sheet Structures

A critical event in amyloid formation is the conformational transition from a largely disordered or transiently helical state to a stable β-sheet structure. pnas.orgnih.govmdpi.com This transition is a key step in the aggregation pathway. The process is thought to be initiated by the formation of a nucleus, a small, ordered aggregate that templates the conversion of other monomers. mdpi.com The transition from a random coil or α-helix to a β-sheet is a crucial mechanistic step for Aβ aggregation. pnas.orgfrontiersin.org Some studies suggest that this conversion can be catalyzed by interactions with cellular membranes. mdpi.com The aggregation process itself is a nucleation-dependent phenomenon, where the formation of β-sheet-rich structures is the rate-limiting step. tandfonline.com

Structural Polymorphism of Beta-Amyloid (15-23) Aggregates

A striking feature of amyloid aggregates is their structural polymorphism, meaning they can exist in multiple, distinct, self-propagating fibrillar forms. pnas.orgpnas.orgmdpi.com This polymorphism is observed at the level of both oligomers and mature fibrils and is influenced by the conditions under which aggregation occurs. acs.org

Delineation of Oligomeric versus Fibrillar Conformational States

The aggregation pathway of Aβ involves the formation of various intermediate species, including soluble oligomers, protofibrils, and mature fibrils. tandfonline.commdpi.com Oligomers are generally considered the most toxic species. frontiersin.org Structurally, oligomers and fibrils differ significantly. Oligomers are often characterized by antiparallel β-sheet arrangements and can be less ordered than fibrils. mdpi.comnih.gov In contrast, mature fibrils are typified by a cross-β architecture, where β-sheets run perpendicular to the fibril axis in an in-register parallel arrangement. pnas.orgmdpi.com Fibrillar oligomers can be structurally similar to fibrils but are less stable. nih.gov Prefibrillar oligomers, on the other hand, are more disordered, with some studies suggesting a β-barrel structure for a portion of the peptide while other regions remain unstructured. nih.gov

Influence of Sequence-Specific Residues on Conformational Propensity

The amino acid sequence of the Aβ(15-23) fragment (QKLVFFAED) is crucial in dictating its conformational preferences and aggregation propensity. This region is known as an α/β-discordant region, meaning it can adopt both α-helical and β-sheet structures. mdpi.com

Residue PositionAmino AcidRole in Conformational Propensity
16Lysine (K)Can form stabilizing salt bridges in fibril structures. mdpi.commpg.de
17Leucine (L)Part of the central hydrophobic core; mutations can disrupt aggregation. tandfonline.commdpi.com
18Valine (V)Contributes to the hydrophobic core. tandfonline.com
19Phenylalanine (F)Crucial for aggregate stability through aromatic stacking. pnas.orgresearchgate.net
20Phenylalanine (F)Key for aggregate stability via aromatic stacking. pnas.orgresearchgate.net
21Alanine (A)Part of the hydrophobic core.
22Glutamic acid (E)Mutations at this site (e.g., Arctic E22G) significantly alter aggregation kinetics. researchgate.netmpg.de Can form salt bridges. mdpi.com
23Aspartic acid (D)Can participate in stabilizing salt bridges. mdpi.commpg.de

Impact of Familial Alzheimer's Disease Mutations within or Adjacent to the 15-23 Region on Conformational Dynamics

Familial Alzheimer's Disease (FAD) is linked to specific mutations in the gene for the amyloid precursor protein (APP), which can lead to single amino acid substitutions in the resulting Beta-Amyloid (Aβ) peptide. Several of these mutations occur within or directly adjacent to the Aβ(15-23) region and have a profound impact on the peptide's conformational dynamics and aggregation propensity. nih.govmdpi.com

Mutations such as the "Arctic" (E22G), "Italian" (E22K), "Dutch" (E22Q), and "Iowa" (D23N) have been shown to accelerate the aggregation of Aβ compared to the wild-type (WT) peptide. nih.gov These mutations alter the net charge and electrostatic interactions within the peptide, which in turn affects its folding, stability, and interactions with other molecules. pnas.orgnih.gov

Molecular dynamics simulations and experimental studies have provided detailed insights into how these mutations influence Aβ's structure and behavior:

Iowa (D23N) Mutation: This mutation, also adjacent to the 15-23 region, has a different mechanistic impact. Instead of just destabilizing the existing bend motif, it leads to the formation of a different turn structure. escholarship.orgresearchgate.net This suggests a fundamentally different folding pathway for the D23N mutant compared to the E22 mutants and the wild-type peptide. escholarship.org The D23N mutation has been shown to result in an entropically driven folding process, in contrast to the enthalpically driven folding of the wild-type and E22 mutants. nih.gov This mutation can also lead to a slight increase in the rigidity of residues 22 and 23, favoring β-strand formation. acs.org

Flemish (A21G) Mutation: This mutation falls within the 15-23 region. Unlike the mutations at positions 22 and 23, the A21G substitution does not significantly destabilize the critical turn structure. pnas.org Its effect on aggregation is likely mediated through different mechanisms, possibly related to altered peptide processing or more subtle changes in conformational preferences.

The table below summarizes the key FAD mutations adjacent to the Aβ(15-23) region and their observed effects on conformational dynamics and aggregation.

MutationPositionSubstitutionImpact on Folding and Aggregation
Arctic 22E → GDestabilizes the native turn structure, increasing flexibility and accelerating aggregation. pnas.orgacs.org
Italian 22E → KDestabilizes the native turn structure and alters electrostatic interactions, accelerating aggregation. pnas.orgescholarship.org
Dutch 22E → QDestabilizes the native turn structure, accelerating aggregation. pnas.orgescholarship.org
Iowa 23D → NPromotes the formation of an alternative turn structure, altering the folding pathway and accelerating aggregation. escholarship.orgresearchgate.net

These findings underscore the critical role that the amino acid sequence within and near the Aβ(15-23) region plays in dictating the peptide's conformational landscape. Even single amino acid changes can significantly alter the delicate balance of forces that govern folding and aggregation, leading to the accelerated pathology observed in FAD. nih.govacs.org

Self Assembly and Aggregation Mechanisms of Beta Amyloid 15 23

Thermodynamics and Kinetics of Beta-Amyloid (15-23) Self-Assembly

The self-assembly of beta-amyloid peptides is a complex process governed by thermodynamic and kinetic principles. pnas.org The conversion from soluble monomers into highly stable, insoluble amyloid fibrils is a hallmark of many neurodegenerative diseases. pnas.orgnih.gov This process is not instantaneous but follows a distinct kinetic pathway, often described by the nucleation-dependent polymerization theory. mdpi.com

Nucleation-Dependent Polymerization Theory Applied to Beta-Amyloid (15-23)

The formation of amyloid fibrils from soluble peptides like Beta-Amyloid (15-23) is widely described by the nucleation-polymerization model. mdpi.com This model delineates the aggregation process into distinct phases: a lag phase, where initial nucleation occurs, followed by a rapid growth or elongation phase. mdpi.comnih.gov The initial formation of a stable nucleus is the rate-limiting step of the entire process. nih.govbiorxiv.org Seeding with pre-formed fibrils can bypass this initial step, leading to a lack of a lag phase and making elongation the new rate-limiting step. nih.gov

Secondary Nucleation on Pre-formed Beta-Amyloid (15-23) Fibrils

Secondary nucleation is a catalytic process where the surface of existing fibrils accelerates the formation of new nuclei from monomers. researchgate.netpnas.org This mechanism is a dominant source of new aggregates once a critical concentration of fibrils has formed and is a major pathway for the generation of toxic oligomers. pnas.orgbiorxiv.orgnih.govacs.org The process involves monomers binding to the fibril surface, which acts as a template, thereby lowering the energy barrier for nucleation. pnas.org

Studies have shown that this process can be highly specific. For instance, monomers of Aβ40 can recognize and dock onto the structural features of fibrils formed from the Aβ(16-22) fragment, which then catalyzes their assembly. pnas.org However, cross-seeding is not always efficient; Aβ42 fibrils may not effectively nucleate Aβ40 monomers, suggesting that structural compatibility between the monomer and the fibril template is crucial. mdpi.compnas.org The sites for secondary nucleation may not be uniformly distributed across the fibril surface but may be located at rare structural defects formed during fibril growth. biorxiv.org This catalytic feedback loop, where fibrils generate more nuclei, is a key factor in the rapid proliferation of amyloid aggregates. nih.gov

Elongation Phase Kinetics and Rate-Limiting Steps for Beta-Amyloid (15-23) Fibril Growth

Once a nucleus is formed, it grows rapidly through the sequential addition of monomers to its ends in a process called elongation. nih.govresearchgate.net The kinetics of this phase are often modeled by a two-step "dock-and-lock" mechanism. acs.orgacs.org In this model, a monomer first reversibly binds (docks) to the fibril end, followed by a slower, rate-limiting conformational rearrangement (locks) that incorporates it into the stable cross-β structure of the fibril. acs.orgaip.org

The rate-limiting step is the conformational change of the peptide upon binding, not the diffusion of the monomer to the fibril tip. aip.org This is supported by findings that the rate constant for fibril elongation is significantly slower than the diffusion limit. pnas.org The rate of elongation is typically dependent on the monomer concentration, but at higher concentrations, it can become a pseudo-first-order process, where the rate is limited by the monomolecular rearrangement event. aip.org Studies on Aβ fibril growth have also observed an intermittent pattern, where fibrils alternate between periods of active elongation and pauses. acs.orgacs.org

Fibril Stability and Disaggregation Dynamics of Beta-Amyloid (15-23) Aggregates

Amyloid fibrils, once formed, are characterized by their extreme stability. pnas.org This stability arises from the cross-β sheet structure, where extensive hydrogen bonding runs parallel to the fibril axis, securely holding the peptide chains together. pnas.org The tight packing of side chains between the β-sheets further contributes to a rigid and stable structure. pnas.org The stability of Aβ fibrils can increase over time through a process of maturation or aging, which may involve slow structural rearrangements that enhance their thermodynamic stability. rsc.org The stability is also influenced by environmental factors such as pH and ionic strength, with electrostatic interactions playing a significant role. rsc.org

Despite their stability, amyloid fibrils can be disassembled. Disaggregation can be induced by interactions with various molecules, including antibodies and chaperones, or by changes in environmental conditions. nih.govpnas.orgoup.com For example, monoclonal antibodies directed against the N-terminal region of Aβ (which includes the 15-23 sequence) have been shown to bind to pre-formed fibrils, leading to their disaggregation and a partial restoration of the peptide's solubility. pnas.org This process can occur even at low antibody-to-peptide ratios, suggesting that binding interferes with the noncovalent interactions that maintain the fibril's structure. pnas.org The disaggregation process can convert fibrillar structures into amorphous aggregates or soluble components. pnas.orgbiomolther.org However, it is important to note that disaggregation does not always lead to non-toxic species, as the process can sometimes generate highly cytotoxic oligomers. oup.com

Oligomerization Pathways and Species of Beta-Amyloid (15-23)

Before forming mature fibrils, beta-amyloid peptides assemble into a variety of soluble, intermediate aggregates known as oligomers. wikipedia.orgmdpi.com These oligomers are heterogeneous, unstable, and considered to be key pathogenic species in amyloid-related diseases. nih.govfrontiersin.org The self-association of Aβ can proceed along divergent pathways, one leading to fibrils and another to different forms of oligomers. researchgate.netnih.gov

The Aβ(15-23) fragment (sequence: KLVFFAEDV) is a key amyloidogenic region that plays a central role in these early aggregation events. nih.gov To overcome the instability of natural oligomers for structural studies, researchers have incorporated the Aβ(15-23) nonapeptide into a macrocyclic peptide. This approach stabilizes the oligomeric forms, facilitating their characterization by X-ray crystallography. nih.gov These studies revealed that the macrocycle containing Aβ(15-23) forms distinct oligomeric species. nih.gov The fundamental unit is a hydrogen-bonded β-sheet, which assembles into a cruciform tetramer. This tetramer consists of eight β-strands arranged in a two-layered structure. nih.gov Three of these tetramers can then assemble further into a larger, triangular dodecamer. nih.gov These findings suggest that the natural Aβ peptide, containing the 15-23 sequence, can form similar, well-defined oligomeric structures. nih.gov The diversity of assemblies is also highlighted by findings that Aβ(15-23) peptides can form different conformations depending on the analytical method used. researchgate.net

Table 2: Characterized Oligomeric Species of a Beta-Amyloid (15-23) Containing Macrocycle

Oligomeric SpeciesCompositionKey Structural FeaturesSource
Cruciform TetramerFour macrocyclic peptidesEight β-strands in a two-layered assembly. nih.gov
Triangular DodecamerThree cruciform tetramers (12 macrocyclic peptides)Forms a larger triangular assembly. These can further assemble to form hexagonal pores in the crystal lattice. nih.gov

Identification and Characterization of Low- and High-Molecular-Weight Oligomers

The aggregation of Beta-Amyloid (15-23) proceeds through the formation of various oligomeric species, which can be broadly categorized as low-molecular-weight (LMW) and high-molecular-weight (HMW) oligomers. LMW oligomers typically consist of dimers, trimers, and tetramers, while HMW oligomers are larger, often globular, assemblies. mdpi.compnas.org

The characterization of these oligomers is challenging due to their transient and heterogeneous nature. mdpi.com However, a variety of biophysical techniques have been employed to identify and study their properties. Photo-induced cross-linking of unmodified proteins (PICUP) has been used to stabilize oligomers, allowing for their separation and characterization by methods like SDS-PAGE. pnas.org Single-molecule fluorescence techniques, such as single-molecule Förster resonance energy transfer (smFRET) and fluorescence correlation spectroscopy (FCS), have proven powerful in investigating these early-stage intermediates at a molecular level. mdpi.com These methods have revealed that even small oligomers of Aβ can exhibit significant structural diversity. mdpi.com For instance, studies on Aβ40 have shown that oligomers can exist in different conformations, with varying degrees of β-sheet content. pnas.org

It has been observed that LMW oligomers of Aβ42 can be more potent inducers of neurotoxicity than the mature fibrils. acs.org Some studies suggest that the toxicity of oligomers is not solely dependent on their size but also on their conformation and surface properties, such as hydrophobicity. mdpi.comnih.gov For example, research on small oligomers of Aβ1–42 has indicated that exposed hydrophobic surfaces, rather than the presence of β-sheets, are a key determinant of toxicity. nih.gov

Table 1: Techniques for Characterizing Beta-Amyloid Oligomers

TechniqueInformation ProvidedReference
Photo-induced cross-linking of unmodified proteins (PICUP)Stabilizes oligomers for size distribution analysis via SDS-PAGE. pnas.org
Single-molecule Förster resonance energy transfer (smFRET)Provides insights into the conformational diversity of oligomers. mdpi.com
Fluorescence correlation spectroscopy (FCS)Measures the size distribution and concentration of oligomers. mdpi.com
Circular Dichroism (CD) SpectroscopyDetermines the secondary structure content (e.g., β-sheet) of oligomers. pnas.org
Atomic Force Microscopy (AFM)Visualizes the morphology and size of individual oligomers. pnas.org

Role of Hydrophobic Interactions in Beta-Amyloid (15-23) Oligomer Core Formation

Hydrophobic interactions are a primary driving force in the self-assembly and aggregation of Beta-Amyloid peptides, including the (15-23) fragment. The core of Aβ oligomers is largely stabilized by the association of hydrophobic residues, which seek to minimize their contact with the aqueous environment. pnas.orgbmbreports.org

Studies on various Aβ fragments have highlighted the importance of specific hydrophobic regions. For example, the central hydrophobic cluster (CHC) is critical for aggregation. pnas.org Molecular dynamics simulations have shown that at certain pH levels, Aβ peptides adopt conformations that are primed for hydrophobically driven aggregation, leading to the formation of β-sheet-rich oligomers. pnas.org The hydrophobic effect also plays a significant role in the interaction of Aβ with cell membranes, which can act as a catalytic surface for aggregation. mdpi.com The insertion of hydrophobic domains of Aβ into the lipid bilayer can promote oligomerization. mdpi.com

Modulating Factors in Beta-Amyloid (15-23) Aggregation

The aggregation of Beta-Amyloid (15-23) is a complex process influenced by a variety of environmental and intrinsic factors. Understanding these modulators is key to deciphering the mechanisms of amyloid formation.

Environmental pH and Ionic Strength Effects on Aggregation Kinetics

The pH of the surrounding environment plays a significant role in the aggregation kinetics of Aβ peptides. mdpi.com Generally, Aβ aggregation is favored at neutral to slightly acidic pH values. mdpi.com Extreme pH conditions, both very low and very high, can destabilize the peptide and alter its aggregation pathway. mdpi.com Changes in pH can affect the protonation state of ionizable residues, such as histidine, which in turn influences intermolecular electrostatic interactions. pnas.orgnih.gov At the isoelectric point of the peptide, where the net charge is zero, charge-charge repulsion is minimized, which can provide an initial driving force for aggregation. pnas.org

Ionic strength, determined by the concentration of salts in the solution, also modulates Aβ aggregation. mdpi.com An increase in ionic strength can accelerate aggregation by screening electrostatic repulsive forces between peptide monomers. mdpi.comnih.gov This allows the peptides to come into closer proximity, facilitating the hydrophobic interactions necessary for oligomerization and fibril formation. Studies on Aβ(1-23) have shown that a stronger ionic strength, achieved by increasing NaCl concentration, accelerates the aggregation rate. researchgate.net Similarly, for other amyloidogenic proteins, increasing ionic strength has been shown to significantly increase the rate of fibril formation. nih.gov

Table 2: Effect of pH and Ionic Strength on Aβ Aggregation

FactorEffect on AggregationMechanismReference
pH Aggregation is typically optimal at neutral to slightly acidic pH.Alters the protonation state of residues, affecting electrostatic interactions. pnas.orgmdpi.com
Ionic Strength Higher ionic strength generally accelerates aggregation.Screens electrostatic repulsion between peptide molecules, promoting association. mdpi.comnih.govresearchgate.net

Influence of Peptide Concentration on Fibrillogenesis

The concentration of the Aβ peptide is a critical determinant of fibrillogenesis. mdpi.com Higher concentrations of Aβ typically lead to faster aggregation kinetics and the formation of larger aggregates. mdpi.comaip.org This is because the initial nucleation step, which is often the rate-limiting step in fibril formation, is highly dependent on the concentration of monomeric peptide. At higher concentrations, the probability of monomer-monomer interactions leading to the formation of a stable nucleus increases. nih.gov

In vitro studies of fibril formation are often conducted at high micromolar concentrations of synthetic peptide to increase the likelihood of nucleation. nih.gov The growth of fibrils by the extension of pre-existing seeds has been shown to be linearly dependent on the monomer concentration. nih.gov However, it is important to note that the Aβ concentrations in the brain's interstitial fluid are significantly lower, suggesting that in a physiological context, fibril formation may be nucleated on surfaces such as the extracellular matrix or cell membranes. nih.gov Different concentrations of Aβ can also lead to different types of aggregates, with lower concentrations favoring the formation of certain types of oligomers. nih.gov

Role of Specific Metal Ions (e.g., Copper, Zinc) in Modulating Aggregation Pathways

Metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺), are known to significantly modulate the aggregation pathways of Aβ peptides. nih.govacs.org Elevated levels of these metal ions have been found in the amyloid plaques of Alzheimer's disease patients. acs.org The interaction of metal ions with Aβ can either accelerate or retard aggregation, depending on the metal ion concentration and the metal-to-peptide ratio. acs.orgnih.gov

At low concentrations, Cu(II) and Zn(II) have been shown to slow down Aβ fibrillization. acs.orgnih.gov This is thought to occur through the inhibition of fibril-end elongation. nih.gov However, this inhibition of fibril growth can lead to an increased formation of potentially neurotoxic oligomers. nih.gov Conversely, at high concentrations, these metal ions can promote aggregation, often leading to the formation of amorphous, non-fibrillar aggregates rather than ordered fibrils. acs.orgnih.gov

The binding of metal ions occurs primarily at the N-terminal region of the Aβ peptide. acs.orgplos.org The presence of metal ions can direct the aggregation process along different pathways, leading to structurally distinct aggregates. nih.gov For instance, Cu²⁺ ions have been reported to stabilize soluble, neurotoxic oligomers, whereas Zn²⁺ ions may promote the formation of larger, less toxic aggregates. acs.org The coordination of metal ions can also influence the secondary structure of the peptide, potentially inducing conformational changes that favor aggregation. plos.org

Impact of Specific Solvents and Cosolvents on Beta-Amyloid (15-23) Aggregation

The self-assembly of the Beta-Amyloid (15-23) fragment (Aβ(15-23)), like other amyloidogenic peptides, is profoundly influenced by the solvent environment. The choice of solvent or the presence of cosolvents can dictate the peptide's conformational state, altering its propensity to aggregate and the morphology of the resulting structures. Research into related Aβ fragments provides critical insights into the mechanisms by which solvents modulate these processes. Key solvents investigated include fluorinated alcohols, polar aprotic solvents, and various aqueous/organic mixtures.

Role of Fluorinated Alcohols (HFIP and TFE)

Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE) are potent modulators of peptide secondary structure. They are frequently used in sample preparation to disassemble pre-existing aggregates and erase any "structural history," ensuring a homogenous, monomeric starting population for aggregation assays. nih.govjpt.com

Monomerization and Destabilization of β-Sheets: HFIP is a strong solvent used to break down β-sheet structures and other aggregates, producing a monomeric peptide solution. nih.govjpt.com This process is crucial for obtaining reproducible kinetic data on fibril formation. nih.gov For instance, studies on the longer Aβ(1-42) peptide show that pretreatment with HFIP is essential to obtain a non-amyloidogenic conformation necessary for controlled aggregation studies. nih.gov

Induction of α-Helical Structures: In solution, fluorinated alcohols tend to stabilize α-helical conformations in amyloid peptides. researchgate.netnih.govnih.gov While this may seem counterintuitive for a β-sheet-forming peptide, this helical stabilization can actually inhibit or slow aggregation into amyloid fibrils. researchgate.net Simulations on the related Aβ(25-35) fragment show it preferentially populates a helical structure in an HFIP/water cosolvent, in contrast to the collapsed coils and β-hairpins seen in pure water. nih.gov This suggests that solvents promoting non-β-sheet structures can reduce the pool of aggregation-competent conformers.

Concentration-Dependent Effects: The concentration of the fluorinated alcohol is critical. Low concentrations of TFE and HFIP can sometimes enhance the rate of fibrillization by destabilizing intramolecular hydrophobic interactions in the initial random-coil state, making the peptide more prone to adopt a β-sheet structure. However, at higher concentrations (e.g., 20-25% TFE for Aβ42), the stabilization of the α-helical form becomes dominant, leading to the suppression of fibrillization.

Influence of Polar Aprotic Solvents (DMSO)

Dimethylsulfoxide (DMSO) is another common solvent used in Aβ research, both for initial solubilization and as a cosolvent in aggregation assays.

Inhibition of β-Sheet Formation: In its pure form, DMSO is effective at dissolving Aβ peptides while preventing the formation of β-sheet structures. nih.gov Studies on full-length Aβ showed that the peptide had no detectable β-sheet content when dissolved in 100% DMSO. nih.gov This property makes it a useful vehicle for preparing stock solutions. nih.gov

Slowing Aggregation Kinetics: When Aβ stock solutions in DMSO are diluted into aqueous buffers, the subsequent aggregation rate is significantly slower compared to peptides predissolved in solvents that promote β-sheet intermediates. nih.gov Energetic analyses suggest that cosolvents like DMSO inhibit aggregation because they stabilize the monomeric state more strongly than they stabilize the aggregated state. nih.govjst.go.jp This effect is largely driven by favorable van der Waals interactions between the cosolvent and the peptide monomer. nih.gov

Effects of Aqueous/Organic Cosolvent Systems

The aggregation pathway is highly sensitive to the composition of mixed solvent systems, such as water/acetonitrile (B52724) or water/methanol mixtures.

Acetonitrile as a Promoter of β-Sheet Content: In contrast to pure DMSO, mixtures containing acetonitrile can promote β-sheet structure. When full-length Aβ was dissolved in 35% acetonitrile/0.1% trifluoroacetate, it adopted a conformation that was two-thirds β-sheet, and its subsequent aggregation rate in buffer was substantially faster. nih.gov This indicates that the formation of an intermediate with high β-sheet content is a critical step controlling the speed of self-assembly. nih.gov For the related Aβ(25-35) fragment, acetonitrile was also required as a cosolvent in phosphate (B84403) buffer to achieve a reproducible aggregation timescale suitable for kinetic studies. nih.gov

Solvent-Induced Morphological Changes: The type of organic cosolvent can dramatically alter the final aggregated structure. A study on a modified peptide based on the Aβ(16-20) core (AAKLVFF) found that it formed twisted fibrils when self-assembled in water, but assembled into distinct nanotubes in methanol. acs.org This highlights that not just the rate of aggregation, but the entire pathway and resulting morphology are subject to solvent control. acs.org

The table below summarizes the observed effects of various solvents and cosolvents on the conformation and aggregation of Aβ peptides, based on research on full-length and closely related fragments.

Solvent/CosolventPeptide Fragment StudiedEffect on Secondary StructureImpact on Aggregation Rate/ProcessReference(s)
Hexafluoroisopropanol (HFIP) Aβ(1-42), Aβ(25-35)Disrupts β-sheets; induces/stabilizes α-helical structures.Used to monomerize peptide and remove structural history; high concentrations can inhibit fibrillization. nih.govjpt.comnih.gov
Dimethylsulfoxide (DMSO) Full-length AβInhibits β-sheet formation; maintains disordered state.Slows aggregation when diluted into aqueous buffer; stabilizes monomer more than aggregates. nih.govnih.gov
Acetonitrile (in aqueous mixture) Full-length Aβ, Aβ(25-35)Promotes β-sheet content.Accelerates fibril growth rate. nih.govnih.gov
Methanol (vs. Water) AAKLVFF (Aβ(16-20) derivative)Leads to different self-assembled structures (nanotubes vs. fibrils).Induces a distinct morphological pathway compared to pure water. acs.org
Urea (aqueous) Aβ(16-22)Promotes transition from random coil to β-strand structures.Can promote aggregation-prone conformations. pnas.org

Interactions of Beta Amyloid 15 23 with Biological Components in Research Models

Beta-Amyloid (15-23) Interactions with Intracellular Organelles in Cellular Models

Information regarding the specific interactions of the Beta-Amyloid (15-23) fragment with intracellular organelles like mitochondria and the endoplasmic reticulum is not present in the available scientific literature.

Mechanistic Alterations to Mitochondrial Function and Morphology

Mitochondrial dysfunction is a key feature of Alzheimer's disease, with studies showing that full-length Aβ can accumulate in mitochondria and impair their function. oup.comnih.govmdpi.com This includes disrupting the electron transport chain, increasing oxidative stress, and altering mitochondrial dynamics. However, no research has specifically investigated whether the Beta-Amyloid (15-23) fragment has similar effects.

Endoplasmic Reticulum (ER) Stress Induction by Beta-Amyloid (15-23) Aggregates

The accumulation of misfolded proteins, including Aβ, can induce stress in the endoplasmic reticulum (ER), leading to the unfolded protein response (UPR). biorxiv.orgmdpi.complos.orgroyalsocietypublishing.org This cellular stress pathway can ultimately trigger apoptosis or programmed cell death. While the link between full-length Aβ and ER stress is an active area of research, there is no available data to suggest that the Beta-Amyloid (15-23) fragment is an inducer of this process.

Lysosomal Dysregulation and Other Vesicular Compartment Involvement

Research indicates that Beta-Amyloid (Aβ) peptides are deeply involved in the dysregulation of lysosomes and other vesicular compartments, such as multivesicular bodies (MVBs). pnas.org Aβ peptides can accumulate within these intracellular structures. pnas.org The process often begins with the internalization of soluble, extracellular Aβ, which is then sorted into MVBs. pnas.org Within these vesicles, Aβ can form fibrils, a process that disrupts the normal function of the MVB and can lead to the penetration of the vesicular membrane. pnas.org

This disruption and leakage of endosomal and lysosomal membranes are considered early events in Aβ pathogenesis, potentially leading to cell death. pnas.org When the affected cells die, the intracellular amyloid species are released into the extracellular space, contributing to the formation of amyloid plaques. pnas.org Studies in various models, including transgenic mice, have shown that this lysosomal dysfunction and the accumulation of Aβ within lysosomes can precede extracellular plaque formation. ijbs.comfrontiersin.org Defective lysosomal function, particularly impaired acidification, has been observed before the appearance of amyloid plaques, suggesting it is a fundamental step in the pathogenic process. ijbs.comnih.gov The accumulation of Aβ within these compartments creates a feed-forward mechanism, where the presence of Aβ exacerbates lysosomal dysfunction, and this dysfunction, in turn, promotes further Aβ accumulation. ijbs.com

Evidence from mouse models of Alzheimer's disease (AD) reveals a significant accumulation of lysosomes within swollen axons adjacent to extracellular Aβ aggregates. pnas.org These lysosomes are often deficient in proteases, indicating an impairment in their maturation process, possibly due to disruptions in axonal transport caused by the extracellular amyloid deposits. pnas.org Furthermore, exosome-associated proteins have been found to be enriched in amyloid plaques, suggesting that exosomes, which are intraluminal vesicles of MVBs released into the extracellular space, may play a role in the pathogenesis of AD by acting as nucleation centers for plaque formation. pnas.org

Molecular Interactions of Beta-Amyloid (15-23) with Other Biomolecules

The interaction of Beta-Amyloid (15-23) with other biomolecules is a critical area of investigation, shedding light on the modulation of its aggregation and its effects on neuronal function.

Protein-Protein Interactions Modulating Beta-Amyloid (15-23) Aggregation (e.g., Chaperones, α-Synuclein)

The aggregation of Aβ peptides is influenced by interactions with a variety of other proteins, most notably molecular chaperones and α-synuclein.

Chaperones: Molecular chaperones play a crucial role in protein folding and are known to suppress protein aggregation. nih.gov Several studies have identified chaperone proteins that interact with intracellular Aβ. pnas.org For instance, the human molecular chaperone DNAJB6 has been shown to be a highly efficient inhibitor of Aβ42 amyloid formation. nih.gov It can inhibit both the primary nucleation pathways through which aggregates form. nih.gov Other chaperones, such as members of the HSP70 family and αB-crystallin, also interact with Aβ and can modulate its aggregation and toxicity. pnas.orgplos.org Research using a C. elegans model demonstrated that chaperone proteins, including HSP70 and small heat shock proteins (HSP-16s), co-immunoprecipitate with intracellular Aβ and that their expression is induced by Aβ. pnas.org This suggests that the chaperone response is specifically associated with the conformational or toxic properties of Aβ. pnas.org

α-Synuclein: There is significant evidence of a pathological overlap and synergistic interaction between Aβ and α-synuclein, the protein primarily associated with Parkinson's disease. frontiersin.org In vitro studies have demonstrated that Aβ and α-synuclein can directly interact and co-aggregate, forming hetero-oligomers that may enhance oligomerization. frontiersin.orgmdpi.com The presence of Aβ can accelerate the aggregation of α-synuclein, and conversely, α-synuclein can influence Aβ aggregation. mdpi.combiorxiv.org This interaction appears to be driven by the hydrophobic regions of both peptides. mdpi.com The co-occurrence of Aβ and α-synuclein has been confirmed in the brains of transgenic mice, where Aβ peptides were found to promote the accumulation and fibrillization of α-synuclein. pnas.org This cross-talk between different amyloid peptides may be responsible for the co-occurrence of plaques and Lewy bodies in many dementia cases. mdpi.com

Table 1: Interactions of Beta-Amyloid with Chaperones and α-Synuclein
Interacting ProteinType of InteractionObserved Effect on Aβ AggregationResearch ModelCitation
DNAJB6InhibitionInhibits amyloid formation in a highly efficient, sub-stoichiometric manner.In vitro nih.gov
HSP70 familyBinding/ModulationCo-localizes with and modulates intracellular Aβ metabolism and toxicity.C. elegans pnas.org
αB-crystallinInhibitionInhibits Aβ aggregation and toxicity at sub-stoichiometric concentrations.In vitro plos.org
α-SynucleinSynergistic AggregationPromotes mutual aggregation and formation of hetero-oligomers.In vitro, Transgenic mice frontiersin.orgmdpi.compnas.org

Effects on Synaptic Function and Transmission in in vitro Systems

The impact of Aβ on synaptic function is complex and appears to be concentration-dependent. At physiological (picomolar) levels, Aβ may play a beneficial role in modulating synaptic plasticity and memory. nih.govnih.gov Some studies suggest that lower levels of Aβ can enhance long-term potentiation (LTP) and are necessary for normal synaptic function. nih.govbiorxiv.org

However, at the higher, pathological concentrations seen in AD, Aβ oligomers are known to impair synaptic function. mdpi.comfrontiersin.org They disrupt synaptic plasticity by suppressing LTP and enhancing long-term depression (LTD). frontiersin.org This synaptotoxicity is mediated through several mechanisms, including the disruption of glutamate (B1630785) receptors like NMDA and AMPA receptors, which leads to calcium dyshomeostasis. frontiersin.org Aβ oligomers can cause a reduction in the number of synaptic AMPA receptors and can also block the neuronal uptake of glutamate, leading to excitotoxicity. mdpi.comfrontiersin.org In vitro studies using rat sciatic nerve models have also shown that Aβ42 can reduce the amplitude of nerve action potentials, demonstrating its detrimental effect on nerve excitability. mdpi.com

Table 2: Effects of Beta-Amyloid on Synaptic Function in In Vitro Systems
Aβ ConcentrationEffectMechanismResearch ModelCitation
Physiological (pM)Enhancement of LTP and synaptic transmission.Positive modulation of neurotransmission.Wild-type animals, in vitro cultures nih.govnih.gov
Pathological (nM to µM)Inhibition of LTP, enhancement of LTD, synaptic loss.Disruption of glutamate receptors (NMDA, AMPA), calcium dyshomeostasis, reduced glutamate uptake.In vitro cultures, rat sciatic nerve mdpi.comfrontiersin.orgmdpi.com

Impact on Neurogenesis Pathways in Research Models

Emerging evidence suggests that Aβ negatively affects neurogenesis, the process of generating new neurons. oup.com Studies using glial progenitor cells (GPCs) isolated from the brains of AD patients and healthy controls have shown that while proliferation may be unaffected, the differentiation of these progenitor cells into neurons is significantly impaired in the AD-derived cells. alzforum.org

The presence of Aβ aggregates appears to create a hostile environment for adult neurogenesis. alzforum.org Research indicates that Aβ can disrupt key signaling pathways essential for neuronal differentiation, such as the Wnt/β-catenin pathway. alzforum.org In research models, Aβ treatment was shown to increase the levels of GSK-3β and the phosphorylation of β-catenin, leading to a profile similar to that seen in AD GPCs and suggesting that Aβ directly contributes to the inhibition of neuronal differentiation. alzforum.org Furthermore, in transgenic mouse models overexpressing Aβ, neurogenesis from GPCs is perturbed, and β-catenin signaling is attenuated. alzforum.org This suggests that in addition to causing the degeneration of mature neurons, the pathological accumulation of Aβ also compromises the brain's ability to generate new ones. nih.gov

Advanced Methodological Approaches in Beta Amyloid 15 23 Research

Spectroscopic Techniques for Conformational and Aggregation Analysis

Spectroscopy offers a powerful, non-invasive window into the molecular world of Aβ(15-23), enabling the characterization of its structural evolution and aggregation kinetics.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Content

Circular Dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of proteins and peptides. springernature.com By measuring the differential absorption of left and right circularly polarized light, CD provides information on the percentages of α-helix, β-sheet, and random coil conformations. In the context of Aβ(15-23) research, CD is instrumental in monitoring the conformational transition from a predominantly random coil or α-helical state to a β-sheet-rich structure, which is a hallmark of amyloid formation. sapub.orgsemanticscholar.org For instance, the CD spectrum of a peptide undergoing aggregation will typically show a decrease in the signal associated with random coils (negative peak around 200 nm) and an increase in the signal characteristic of β-sheets (negative peak around 218 nm). sapub.org Studies have utilized CD to show that mutations within the Aβ(15-23) region can alter the peptide's α-helical propensity, thereby influencing its aggregation rate. semanticscholar.org

Table 1: Representative CD Spectral Features for Protein Secondary Structures

Secondary StructureWavelength of Negative Peak(s) (nm)Wavelength of Positive Peak(s) (nm)
α-Helix~222, ~208~190
β-Sheet~218~195
Random Coil~200N/A

Thioflavin T (ThT) Fluorescence Assays for Fibril Formation Kinetics

Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils. mdpi.comtandfonline.comroyalsocietypublishing.org This property makes ThT fluorescence assays a cornerstone for monitoring the kinetics of fibril formation in real-time. scispace.com The typical ThT kinetic profile is a sigmoidal curve, characterized by a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (saturation). The assay allows for the quantitative analysis of aggregation rates and the effects of various factors, such as inhibitors or mutations, on the fibrillation process. scispace.comroyalsocietypublishing.org While highly specific for fibrillar aggregates, it's important to note that ThT fluorescence is not significantly enhanced by monomeric or oligomeric species. tandfonline.com The optimal concentration of ThT for such assays is a critical parameter, as high concentrations can potentially interfere with the aggregation process itself. royalsocietypublishing.orgroyalsocietypublishing.org

Infrared (IR) and Two-Dimensional IR (2D IR) Spectroscopy for Beta-Sheet Structure Characterization

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for probing the secondary structure of proteins, with a special sensitivity to β-sheet conformations. springernature.comacs.org The amide I band (arising from C=O stretching vibrations) in the IR spectrum is particularly informative. mdpi.com In the context of Aβ(15-23), the formation of β-sheets during aggregation is marked by the appearance of a strong absorption band typically between 1620 and 1640 cm⁻¹. acs.org Antiparallel β-sheets, which can be present in early-stage aggregates, are characterized by two bands, one around 1630 cm⁻¹ and a weaker one near 1690 cm⁻¹. nih.gov

Two-dimensional IR (2D IR) spectroscopy extends the capabilities of traditional IR by spreading the spectral information across two frequency dimensions, revealing couplings between different vibrational modes and providing insights into structural dynamics and heterogeneity. rsc.orgbaizgroup.org 2D IR can distinguish between different polymorphs of amyloid fibrils and can even track the incorporation of individual residues into the growing β-sheet structure. acs.org For instance, 2D IR studies have been used to probe the presence of mobile water molecules within amyloid fibrils, which can influence their stability and dynamics. pnas.org The cross-peak patterns in 2D IR spectra are definitive indicators of β-sheet structures and can help differentiate between amyloid oligomers and fibrils. aip.org

Table 2: Key Amide I IR Frequencies for Secondary Structure Analysis

Secondary StructureAmide I Frequency Range (cm⁻¹)
α-Helix1650 - 1660
β-Sheet1620 - 1640
Antiparallel β-Sheet~1630 and ~1690
Random Coil1640 - 1650
Turns1660 - 1680

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-resolution information about the structure, dynamics, and interactions of biomolecules in solution and in the solid state. nih.gov For Aβ(15-23), solution-state NMR has been used to characterize the structure of the monomeric peptide, which often exists in a largely unstructured or collapsed coil state in aqueous solution. nih.gov However, in membrane-mimicking environments like SDS micelles, the Aβ(15-23) region can adopt a helical conformation. researchgate.net

Solid-state NMR (ssNMR) is particularly powerful for studying insoluble amyloid fibrils. nih.gov ssNMR studies have been instrumental in determining the β-strand-turn-β-strand motif that is common in Aβ fibrils. nih.gov Furthermore, ssNMR can reveal details about the backbone dynamics of the peptide within the fibril, identifying regions of high rigidity (the β-sheet core) and flexibility (the N- and C-termini). nih.gov By measuring parameters like chemical shifts and nuclear Overhauser effects (NOEs), researchers can build detailed 3D models of Aβ(15-23) within the context of the larger fibril structure. researchgate.netacs.org

Raman Spectroscopy for Secondary Structural Information

Raman spectroscopy, a vibrational spectroscopy technique, provides complementary information to IR spectroscopy for analyzing protein secondary structure. nih.gov It is a label-free method that measures the inelastic scattering of light from molecular vibrations. mdpi.com The amide I and amide III bands in the Raman spectrum are sensitive to the protein backbone conformation. researchgate.net The formation of β-sheets in Aβ(15-23) aggregates leads to characteristic changes in the Raman spectrum, such as the appearance of a strong amide I band around 1670 cm⁻¹. frontiersin.org Raman spectroscopy can distinguish between different types of secondary structures and has been used to characterize the structural differences between monomers, oligomers, and fibrils. researchgate.net Furthermore, Raman microspectroscopy allows for the spatially resolved analysis of amyloid structures within complex samples. nih.gov

Microscopic and Imaging Approaches for Aggregate Morphology

While spectroscopic techniques provide information about the average structure and kinetics of aggregation, microscopic methods offer direct visualization of the morphology of individual Aβ(15-23) aggregates.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize the surface topography of samples at the nanoscale. wikipedia.org AFM has been instrumental in characterizing the morphology of Aβ aggregates, from small, spherical oligomers to mature, elongated fibrils. biophysics.org It allows for the measurement of the dimensions (height, width, and length) of these aggregates. pnas.org Advanced AFM techniques, such as AFM-based force spectroscopy, can even probe the mechanical properties and interaction forces within and between amyloid oligomers. frontiersin.org

Transmission Electron Microscopy (TEM) is another powerful imaging technique that provides high-resolution, two-dimensional images of samples. researchgate.net Negatively stained TEM is commonly used to visualize the morphology of Aβ aggregates. nih.gov TEM images have revealed the diversity of Aβ aggregate morphologies, including globular oligomers, curvilinear protofibrils, and mature fibrils that can be straight, twisted, or striated. pnas.orgnih.gov By examining samples at different time points during the aggregation process, TEM can provide a qualitative picture of the evolution of aggregate morphology. biorxiv.org

Table 3: Comparison of Microscopic Techniques for Aβ(15-23) Aggregate Analysis

TechniqueInformation ProvidedAdvantagesLimitations
Atomic Force Microscopy (AFM) Nanoscale surface topography, aggregate dimensions (height, width), mechanical properties.High resolution in three dimensions, can be performed in liquid.Can be susceptible to tip-sample artifacts.
Transmission Electron Microscopy (TEM) High-resolution 2D images, aggregate morphology (shape, length), fibril twisting.Very high resolution.Requires sample to be in a vacuum, potential for artifacts from staining.

Transmission Electron Microscopy (TEM) for Fibril Visualization

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of amyloid fibrils. nih.govnih.gov In the context of Aβ research, TEM reveals the characteristic unbranched, rope-like structures of fibrils, which can be several micrometers long and 6-20 nm wide. nih.gov The images obtained through TEM can show variations in fibril morphology, such as twisted or parallel arrangements of finer protofilaments. researchgate.net These morphological differences can be preserved and transmitted to subsequent generations of fibrils grown from seeded solutions. researchgate.net

Negative staining with agents like uranyl acetate (B1210297) is a common method used in TEM to enhance the contrast of the fibrils against the background. researchgate.netresearchgate.net This allows for clear visualization of fibril features, including their width and crossover distances in twisted fibrils. nih.gov For instance, TEM has been used to observe Aβ(1-40) fibrils with varying morphologies within the same sample. researchgate.net The technique is not only qualitative; it can also be used to assess the effects of other molecules on fibril formation. For example, TEM images have shown that certain compounds can induce the formation of amorphous aggregates instead of well-ordered fibrils. plos.org

Detailed analysis of TEM images can reveal the hierarchical assembly of protofilaments into mature fibrils. nih.gov While powerful for morphological assessment, standard TEM has limitations in providing high-resolution structural details of the internal fibril structure, a challenge that is addressed by techniques like cryo-electron microscopy.

Atomic Force Microscopy (AFM) for Nanoscale Aggregate Characterization

Atomic Force Microscopy (AFM) is an indispensable tool for characterizing the nanoscale surface topography of Aβ aggregates in vitro. nih.gov It allows for the direct observation of the aggregation process, including the formation of early-stage oligomers and protofibrils, without the need for staining. nih.govnih.gov A key advantage of AFM is its ability to operate in liquid environments, enabling the real-time study of aggregation dynamics under physiological conditions. nih.govmdpi.com

AFM studies have revealed that the morphology of Aβ aggregates can be influenced by the substrate on which they form. For example, on hydrophilic mica, Aβ tends to form particulate, pseudomicellar aggregates that can assemble into linear, protofibrillar structures. nih.gov In contrast, on hydrophobic graphite, it forms uniform, elongated sheets consistent with β-sheet structures. nih.gov The height of these aggregates, as measured by AFM, can provide insights into their molecular arrangement. For instance, early-stage aggregates of Aβ have been observed with heights of 2-3 nm, corresponding to oligomers, while larger aggregates can reach heights of up to 6 nm. plos.orgnih.gov

High-speed AFM (HS-AFM) has further enhanced the capability to study the dynamic processes of Aβ aggregation, revealing structural transformations and interactions between different aggregate species in real time. nih.govresearchgate.net This technique has been instrumental in characterizing the on/off binding interactions between different types of Aβ aggregates. nih.gov

Table 1: Dimensions of Aβ Aggregates Measured by AFM

Aggregate TypeHeight (nm)Diameter/Width (nm)Length (nm)Reference
Protofibrillar Aggregates~3-20-70 nih.gov
Linear Aggregates (on mica)<510-15 (apparent)<100 nih.gov
Large Aggregates (Fraction 1)6~50- plos.org
Round-shaped Oligomers2-3-- nih.gov
Short Fibrils4-5-- researchgate.net

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Fibril Structures

Cryo-Electron Microscopy (Cryo-EM) has revolutionized the structural biology of amyloid fibrils by enabling the determination of their structures at near-atomic resolution. biorxiv.orgcapes.gov.br Unlike traditional TEM, cryo-EM involves flash-freezing the sample in a thin layer of vitreous ice, which preserves the fibrils in their native, hydrated state without the need for staining or fixation. nih.gov This technique has been crucial in revealing the polymorphic nature of Aβ fibrils, showing that they can adopt different structural folds. biorxiv.orgresearchgate.net

Cryo-EM studies have successfully determined the structures of Aβ fibrils purified from the brains of Alzheimer's disease patients. biorxiv.orgpnas.org These studies have revealed that brain-derived fibrils can have different morphologies and peptide folds compared to those formed in vitro. researchgate.net For example, Aβ fibrils from meningeal tissue were found to be right-hand twisted, a distinct feature from many in vitro-formed fibrils. researchgate.net

The high-resolution density maps obtained from cryo-EM allow for the unambiguous tracing of the peptide backbone and the positioning of side chains. capes.gov.br This level of detail has led to the development of precise molecular models of Aβ fibrils, revealing features such as the S-shaped or ν-shaped conformations of the peptide monomers within the fibril. pnas.org Cryo-EM has also shown that fibrils can be composed of one or more protofilaments, and has provided insights into the interfaces between these protofilaments. nih.govcapes.gov.br

Table 2: Structural Features of Aβ Fibrils Determined by Cryo-EM

Fibril Source/TypeResolution (Å)Key Structural FeaturesReference
Aβ(1-42) in vitro4.0Two intertwined protofilaments, LS-shaped topology capes.gov.br
Brain-derived Aβ40 (prevalent polymorph)2.8Four-layered cross-β structure, twofold screw symmetry pnas.org
Brain-derived Arctic Aβ (AppNL-G-F)3.0Two-fold symmetric fibril, unique fold for residues 1-38 biorxiv.org
Brain-derived Aβ42 (Type A)2.83Right-handed twist, ν-shaped conformation (residues 12-42) pnas.org
Brain-derived Aβ42 (Type B)2.77Left-handed twist, υ-shaped conformation (residues 2-42) pnas.org

Vibrational Microspectroscopy for Beta-Sheet Detection in Samples

Vibrational microspectroscopy, which includes techniques like Fourier-transform infrared (FTIR) and Raman microspectroscopy, is a label-free method for detecting the secondary structure of proteins, particularly the high content of β-sheets characteristic of amyloid fibrils. wikipedia.org This method measures the vibrations of molecules within a sample, providing a spectral signature of their conformational state. wikipedia.org

The amide I band (around 1600-1700 cm⁻¹) in the infrared or Raman spectrum is particularly sensitive to the protein backbone conformation. frontiersin.org A dominant band around 1670 cm⁻¹ in the Raman spectrum, for instance, is indicative of a β-sheet structure. frontiersin.org Deconvolution of the amide I band can reveal the relative abundance of different secondary structures, such as β-sheets, α-helices, and random coils. frontiersin.org Studies have shown that during the aggregation process, there is a progressive decrease in α-helical content and an increase in β-sheet structure. frontiersin.org

Combined with microscopy, such as in AFM-IR, vibrational spectroscopy can provide simultaneous morphological and chemical information at the nanoscale. nih.govacs.org This correlative approach allows researchers to map the distribution of different β-sheet structures (e.g., parallel vs. antiparallel) within individual aggregates. nih.govacs.org For example, AFM-IR has been used to show that while the morphology of early-stage Aβ oligomers may be uniform, their secondary structures can vary. nih.gov

Table 3: Amide I Band Frequencies for Different Secondary Structures

Secondary StructureTypical Amide I Frequency (cm⁻¹)Reference
β-sheet~1630 (parallel), ~1670-1694 (antiparallel) frontiersin.orgacs.org
α-helix~1650 acs.org
Random Coil/Unordered~1650 acs.org

Biophysical and Kinetic Analysis Methodologies

Understanding the kinetics and biophysical properties of Beta-Amyloid (Aβ) aggregation is as crucial as visualizing the resulting structures. Methodologies that can monitor the process in real-time and characterize the size and distribution of aggregates in solution provide essential data for elucidating the mechanisms of fibrillogenesis.

Dynamic and Static Light Scattering for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy, is a non-invasive optical technique used to determine the size distribution of particles in a solution. It measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles. Smaller particles move faster, leading to more rapid fluctuations, while larger particles move slower, resulting in slower fluctuations. By analyzing these fluctuations, the hydrodynamic radius (RH) of the particles can be calculated.

DLS is particularly useful for monitoring the aggregation of Aβ peptides over time. researchgate.net It can detect the formation of a broad distribution of particles, from small oligomers with hydrodynamic radii of a few nanometers to larger aggregates. researchgate.netpnas.org For example, in the early stages of Aβ42 aggregation, DLS has revealed particles centered around a hydrodynamic radius of ~10 nm. researchgate.net As aggregation progresses, the size of the aggregates increases, which is reflected in the DLS data. researchgate.net

Static Light Scattering (SLS) is another light scattering technique that provides information about the average molecular weight of particles in a solution. Unlike DLS, which measures the temporal fluctuations of scattered light, SLS measures the time-averaged intensity of scattered light at different angles. This information can be used to determine the weight-averaged molecular weight of the aggregates.

Together, DLS and SLS provide a comprehensive picture of the size and mass distribution of Aβ aggregates during the fibrillogenesis process. These techniques are valuable for studying the effects of various factors, such as peptide concentration and the presence of inhibitors, on aggregation kinetics.

Quasielastic Light Scattering (QLS) for Fibrillogenesis Monitoring

Quasielastic Light Scattering (QLS) is essentially another term for Dynamic Light Scattering (DLS) and is a powerful, non-invasive optical method for studying the dynamic properties of macromolecules in solution. nih.govnih.gov Its primary application in amyloid research is to determine the diffusion coefficients of Aβ aggregates, from which their sizes can be estimated. nih.govescholarship.org This makes QLS an ideal tool for monitoring assembly reactions like polymerization and aggregation without disrupting the system. nih.gov

The core of the QLS technique involves measuring the correlation function of the scattered light intensity. nih.govescholarship.org This correlation function is then used to reconstruct the distribution of sizes of the scattering particles. nih.govescholarship.org By tracking the temporal evolution of particle size, QLS provides a powerful means to study the kinetics of protein assembly. nih.gov

QLS has been instrumental in elucidating key features of Aβ oligomerization and fibrillogenesis. nih.gov It allows for the detailed monitoring of the entire process of fibril nucleation and growth. pnas.org For example, QLS studies have shown that above a certain critical concentration, the initial rate of fibril elongation and the final fibril size can become independent of the peptide concentration. pnas.org Below this concentration, the elongation rate is proportional to the peptide concentration, resulting in significantly longer fibrils. pnas.org These kinds of detailed kinetic insights, made possible by QLS, are vital for developing models of Aβ fibrillogenesis. pnas.org

Dual Polarization Interferometry for Early Aggregation Stage Measurement

Dual Polarization Interferometry (DPI) is an optical technique that provides real-time, quantitative measurements of molecular interactions at a surface. It is particularly useful for studying the early stages of protein aggregation, such as that of Beta-Amyloid (Aβ) peptides. wikipedia.org DPI measures the mass, thickness, and density of a molecular layer as it forms on a sensor chip. wikipedia.org This allows for the detailed characterization of the initial nucleation and elongation phases of Aβ fibril formation. wikipedia.org

In the context of Aβ(15-23) research, DPI can be employed to monitor the binding of Aβ monomers to a surface and their subsequent self-assembly into oligomers and protofibrils. By analyzing the changes in the DPI signal over time, researchers can extract kinetic and structural information about the aggregation process. For instance, DPI has been used to investigate the interaction between different isoforms of Apolipoprotein E (ApoE) and Aβ, revealing isoform-specific binding affinities that may correlate with the risk of developing Alzheimer's disease. x-mol.com A study utilizing DPI to explore the interaction between gelsolin (GSN) and Aβ1-42 found that the monomeric form of Aβ had the strongest affinity for GSN compared to oligomeric forms. nih.gov This suggests a potential protective role for GSN in preventing Aβ aggregation. nih.gov

The ability of DPI to measure the size and density of molecular layers as they grow makes it a valuable tool for understanding the early, and often most toxic, stages of Aβ aggregation. wikipedia.org

Surface Plasmon Resonance (SPR) and Fluorescence Resonance Energy Transfer (FRET) in Interaction Studies

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying biomolecular interactions in real-time. mdpi.comnih.gov It has been widely used to investigate various aspects of Aβ research, including oligomerization, fibril formation, and interactions with other molecules. mdpi.com In a typical SPR experiment, one molecule (the ligand) is immobilized on a sensor chip, and a solution containing the other molecule (the analyte) is flowed over the surface. The binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of binding kinetics (association and dissociation rates) and affinity. nih.gov

SPR has been instrumental in characterizing the interactions of Aβ with various binding partners, including metal ions like copper and zinc, which are implicated in Aβ aggregation and toxicity. mdpi.com Studies have shown that SPR can effectively detect conformational changes in Aβ upon metal ion binding. mdpi.com Furthermore, SPR has been used to screen for potential inhibitors of Aβ aggregation by measuring their ability to interfere with Aβ self-association or its binding to other molecules. researchgate.net

Fluorescence Resonance Energy Transfer (FRET) is a spectroscopic technique that can measure the distance between two fluorescent molecules (a donor and an acceptor). mdpi.com FRET occurs when the emission spectrum of the donor fluorophore overlaps with the absorption spectrum of the acceptor fluorophore, and the two molecules are in close proximity (typically within 10 nm). mdpi.comnih.gov This phenomenon can be used to study protein-protein interactions, conformational changes, and aggregation. nih.gov

In the context of Aβ research, FRET is a valuable tool for monitoring the oligomerization of Aβ peptides in living cells. mdpi.com By labeling Aβ monomers with donor and acceptor fluorophores, researchers can detect the formation of oligomers through the appearance of a FRET signal. mdpi.com This has provided insights into the cellular locations where Aβ oligomerization occurs, such as in lysosomes and late endosomes. mdpi.com FRET has also been used to investigate the interaction of Aβ with other proteins, such as the amyloid precursor protein (APP) and the low-density lipoprotein receptor-related protein (LRP). nih.gov Additionally, FRET-based assays have been developed to screen for compounds that can inhibit Aβ aggregation. researchgate.net

TechniquePrincipleApplication in Aβ(15-23) ResearchKey Findings
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon molecular binding to a sensor surface. nih.govCharacterizing binding kinetics and affinity of Aβ interactions with metal ions, inhibitors, and other proteins. mdpi.comresearchgate.netRevealed the influence of metal ions on Aβ conformation and identified potential aggregation inhibitors. mdpi.com
Fluorescence Resonance Energy Transfer (FRET) Measures energy transfer between a donor and acceptor fluorophore in close proximity. mdpi.comnih.govMonitoring Aβ oligomerization in real-time within cells and studying interactions with other proteins. mdpi.comnih.govElucidated the subcellular locations of Aβ oligomerization and confirmed interactions with proteins like APP and LRP. mdpi.comnih.gov

Computational Modeling and Simulation Techniques

Molecular Dynamics (MD) Simulations for Conformational States and Aggregation

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov In the field of Beta-Amyloid (Aβ) research, MD simulations provide invaluable insights into the conformational states and aggregation pathways of Aβ peptides, including the (15-23) fragment. mdpi.comtandfonline.com These simulations can model the behavior of Aβ peptides in various environments, such as in bulk water or at interfaces, which are known to accelerate aggregation. mdpi.comnih.gov

MD simulations have been used to investigate the structural transitions that Aβ peptides undergo during aggregation, from unstructured monomers to β-sheet-rich oligomers and fibrils. mdpi.com For example, simulations have shown that the formation of a β-hairpin structure can promote the formation of intermolecular β-sheets, a key step in fibril formation. mdpi.com These computational studies have also highlighted the importance of specific regions within the Aβ sequence, such as the central hydrophobic core, in driving aggregation. tandfonline.com By simulating the interactions between Aβ peptides and other molecules, such as potential inhibitors or metal ions, MD can help to elucidate the mechanisms by which these molecules affect Aβ aggregation. frontiersin.org

Replica Exchange Molecular Dynamics (REMD) for Conformational Sampling

A significant challenge in conventional MD simulations is adequately sampling the vast conformational space of a peptide, as simulations can get trapped in local energy minima. nih.gov Replica Exchange Molecular Dynamics (REMD) is an enhanced sampling technique that overcomes this limitation. nih.govaip.org In REMD, multiple copies (replicas) of the system are simulated in parallel at different temperatures. nih.gov Periodically, the conformations of replicas at neighboring temperatures are swapped based on a Metropolis criterion. nih.gov This allows replicas at higher temperatures, which can more easily overcome energy barriers, to be exchanged with lower-temperature replicas, thereby facilitating a more thorough exploration of the conformational landscape at physiologically relevant temperatures. aip.org

REMD has been successfully applied to study the dimerization and oligomerization of Aβ peptides. frontiersin.orgnih.gov These simulations have provided detailed information about the different conformational states populated by Aβ monomers and the structures of early-stage oligomers. frontiersin.org For instance, REMD simulations have been used to study the dimerization of Aβ polypeptides, identifying key inter-chain interactions. frontiersin.org Furthermore, REMD can be used to calculate the free energy landscapes of Aβ aggregation, providing a thermodynamic understanding of the process. nih.gov

Dissipative Particle Dynamics (DPD) for Oligomer Stabilization Mechanisms

Dissipative Particle Dynamics (DPD) is a coarse-grained simulation method that allows for the study of larger systems and longer timescales than are accessible with all-atom MD simulations. researchgate.netnsf.govresearchgate.net In DPD, groups of atoms are represented as single beads, reducing the computational cost. researchgate.net This mesoscale approach is particularly well-suited for investigating the self-assembly and stabilization of large Aβ oligomers. acs.orgnih.gov

DPD simulations have been used to investigate the stabilization mechanisms of Aβ oligomers, such as the formation of a hydrophobic core. acs.orgnih.gov For example, DPD studies have shown that the C-terminal region of Aβ, which is rich in hydrophobic residues, can form a central hydrophobic core that stabilizes the oligomer structure. nih.gov These simulations have also been used to explore the role of specific residues in this stabilization process. nih.gov By modeling the interactions between Aβ oligomers and other components, such as lipid membranes, DPD can provide insights into the mechanisms of Aβ-induced toxicity.

Simulation TechniqueDescriptionApplication to Aβ(15-23) ResearchKey Insights
Molecular Dynamics (MD) Simulates the physical movements of atoms and molecules. nih.govInvestigating conformational changes and aggregation pathways. mdpi.comtandfonline.comRevealed the role of β-hairpin formation in promoting aggregation. mdpi.com
Replica Exchange Molecular Dynamics (REMD) Enhanced sampling technique using multiple temperature replicas. nih.govaip.orgExploring the full conformational landscape of Aβ monomers and oligomers. frontiersin.orgnih.govProvided detailed structures of early-stage oligomers and free energy landscapes of aggregation. frontiersin.orgnih.gov
Dissipative Particle Dynamics (DPD) Coarse-grained method for larger systems and longer timescales. researchgate.netnsf.govStudying the stabilization mechanisms of large Aβ oligomers. acs.orgnih.govDemonstrated the importance of a hydrophobic core in oligomer stabilization. nih.gov

Advancements in Beta-Amyloid (15-23) Peptide Synthesis for Research Applications

The chemical synthesis of Beta-Amyloid (Aβ) peptides, including the (15-23) fragment, is crucial for obtaining the pure material needed for a wide range of research applications. frontiersin.orgnih.gov The primary method used for Aβ synthesis is the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) solid-phase peptide synthesis (SPPS) strategy. frontiersin.org However, the synthesis of Aβ peptides is technically challenging due to their high propensity to aggregate, both on the solid support during synthesis and in solution during purification and characterization. frontiersin.orgnih.gov

Over the years, significant advancements have been made to overcome these challenges. These include the development of high-efficiency SPPS (HE-SPPS) methodologies, which have shortened the synthesis time and improved the yield of Aβ peptides. frontiersin.org Another important advancement is the use of microwave-assisted SPPS. frontiersin.org Microwave energy can disrupt the intermolecular hydrogen bonding that leads to β-sheet formation and aggregation, thereby facilitating more efficient coupling and deprotection steps during synthesis. frontiersin.org

Furthermore, various strategies have been developed to improve the solubility and handling of synthetic Aβ peptides. These include the incorporation of protecting groups that can be removed after purification and the use of specific buffer systems to maintain the peptide in a monomeric state. The design and synthesis of Aβ fragments and analogues, including those with modifications such as C-terminal amidation or the inclusion of D-amino acids, have also been instrumental in studying the structure-activity relationships of Aβ and in developing potential therapeutic agents. frontiersin.orgmdpi.com These advancements have been critical in providing researchers with high-quality Aβ peptides for detailed biophysical, structural, and biological studies. nih.gov

Solid-Phase Peptide Synthesis (SPPS) Methodologies for Difficult Sequences

The chemical synthesis of amyloidogenic peptides, including the Aβ(15-23) fragment, is notoriously challenging. researchgate.net Such peptides are classified as "difficult sequences" primarily due to their high hydrophobicity and propensity to aggregate on the solid-phase resin during synthesis. researchgate.netresearchgate.net This on-resin aggregation can render the N-terminus of the growing peptide chain inaccessible, leading to incomplete coupling reactions and the formation of truncated or deletion sequences, which significantly lowers the yield and purity of the crude product. frontiersin.org

To overcome these challenges, several advanced Solid-Phase Peptide Synthesis (SPPS) methodologies have been developed. These strategies aim to disrupt the inter-chain hydrogen bonding and aggregation that hinder the synthesis.

Key SPPS Strategies for Difficult Sequences:

Backbone Protection: One of the most effective strategies involves the temporary modification of the peptide backbone to disrupt secondary structure formation. luxembourg-bio.com

Pseudoproline Dipeptides: These are dipeptide derivatives where a serine or threonine residue is reversibly cyclized into an oxazolidine. luxembourg-bio.com Incorporating these "proline mimics" disrupts the formation of β-sheet structures that lead to aggregation.

Hmb/Dmb-Protected Amino Acids: The use of 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protection on the backbone amide nitrogen of a glycine (B1666218) residue can prevent aggregation. sigmaaldrich.com This is particularly useful for sequences containing glycine adjacent to hydrophobic residues. sigmaaldrich.com

Specialized Solvents and Reagents: The choice of solvent can significantly impact aggregation.

"Chaotropic" Solvents: Using polar, "structure-breaking" solvents like Dimethyl Sulfoxide (DMSO) in the coupling and deprotection steps can help to solvate the peptide chain and prevent aggregation. researchgate.net

Anisole (B1667542) as a Co-solvent: The introduction of anisole as a co-solvent during Fmoc deprotection and coupling steps has been shown to improve the purity and yield of crude Aβ by preventing aggregation during synthesis. frontiersin.org

Depsipeptide Method: This technique involves introducing an ester linkage (depsipeptide) in place of a standard amide bond in the peptide backbone. This modification can effectively restrict aggregation phenomena during synthesis and is later converted back to the native amide bond. frontiersin.org

Table 1: Advanced SPPS Methodologies for Aggregation-Prone Peptides

Methodology Principle Application to Aβ(15-23) Reference
Pseudoproline Dipeptides Reversible cyclization of Ser or Thr residues to disrupt β-sheet formation on the resin. Could be applied if Ser/Thr residues were present in analogs of the native sequence. luxembourg-bio.com
Hmb/Dmb Backbone Protection Attaching a bulky protecting group to a backbone amide nitrogen (e.g., on Gly) to sterically hinder inter-chain interactions. Useful for Gly-containing analogs of Aβ(15-23) to prevent aggregation. sigmaaldrich.com
Use of DMSO A polar, chaotropic solvent that disrupts secondary structures and improves solvation of the growing peptide chain. Can be used as a co-solvent during coupling steps to minimize aggregation of the hydrophobic FFA sequence. researchgate.net

| Depsipeptide Insertion | Replacing an amide bond with an ester bond to alter the backbone geometry and prevent hydrogen bonding. | An ester linkage could be introduced, for example between Phe19 and Phe20, and later converted to the native peptide. | frontiersin.org |

Purification Strategies for Beta-Amyloid (15-23) and its Analogs

The inherent tendency of Aβ(15-23) to aggregate poses significant challenges not only for its synthesis but also for its purification. The goal of purification is to isolate the desired full-length peptide from a crude mixture containing truncated sequences, deletion products, and isomers. The primary technique used for this purpose is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govjove.com

However, standard RP-HPLC conditions can often lead to on-column aggregation, resulting in poor chromatographic performance, characterized by broad, asymmetric peaks and low recovery. frontiersin.org To achieve high purity (>95%), purification protocols must be specifically tailored to handle amyloidogenic peptides.

Optimized RP-HPLC Strategies:

Column and Stationary Phase Selection: The choice of stationary phase is critical. While C18 columns are common, less hydrophobic columns like C4 or C8 are often preferred for large or very hydrophobic peptides to allow for elution under less harsh organic solvent conditions. frontiersin.orgnih.gov Poly(styrene/divinylbenzene) based columns (e.g., PLRP-S) have also been used effectively. jove.com

Mobile Phase Modification:

Ion-Pairing Agents: Trifluoroacetic Acid (TFA) is a common ion-pairing agent that masks the charge of basic residues, enhancing hydrophobicity and improving separation. jove.com

Elevated Temperature: Running the HPLC column at an elevated temperature (e.g., 60-80 °C) can significantly improve peak shape and resolution. nih.gov The increased thermal energy helps to disrupt the aggregates, leading to a more uniform interaction of the peptide with the stationary phase. frontiersin.orgnih.gov

Pre-Purification Sample Treatment: To ensure the peptide is in a monomeric state before injection, crude lyophilized peptides are often pre-treated with strong disaggregating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) or dissolved in basic solutions like 0.1% ammonium (B1175870) hydroxide. frontiersin.orgbachem.com

Table 2: Example RP-HPLC Purification Protocols for Amyloid Peptides

Parameter Protocol 1 Protocol 2 Protocol 3
Column Type Vydac C4 (10 µm) C18 (5 µm) PLRP-S
Mobile Phase A 0.1% TFA in Water 0.1% TFA in Water 20 mM Ammonium Hydroxide
Mobile Phase B 0.1% TFA in Acetonitrile (B52724) 0.1% TFA in Acetonitrile 80% Acetonitrile, 20 mM NH4OH
Temperature Not specified (often elevated) 60-80 °C Not specified
Key Feature Standard acidic conditions with a less hydrophobic C4 column. Elevated temperature to disrupt aggregates. High pH mobile phase to increase peptide solubility.

| Reference | frontiersin.org | nih.gov | jove.com |

Generation of Specific Beta-Amyloid (15-23) Oligomeric Preparations for Research

Studying the specific roles of different Aβ oligomers requires reproducible protocols to generate stable and relatively homogenous oligomer populations. springernature.comresearchgate.net Given that Aβ oligomers are often transient and exist in a complex, heterogeneous mixture, controlling their formation is crucial for meaningful biophysical and neurotoxicity studies. mdpi.comnih.gov

The Aβ(15-23) fragment is a core segment that can self-assemble into a variety of oligomeric structures. mdpi.comacs.org Researchers have developed methods to control this assembly, ranging from using peptide analogs to specific incubation protocols.

Protocols for Oligomer Generation:

Monomerization Pre-treatment: The first and most critical step in any aggregation protocol is to ensure a defined starting point by erasing any "structural history" of the peptide. nih.govspringernature.com This is typically achieved by dissolving the lyophilized peptide in a strong disaggregating solvent like HFIP. The HFIP is then evaporated, leaving a film of monomeric peptide. bachem.comnih.gov This monomer film is often resuspended in dry Dimethyl Sulfoxide (DMSO) to create a stock solution. nih.gov

Controlled Aggregation: The monomeric stock solution is then diluted into a specific buffer under controlled conditions to promote the formation of oligomers.

Cold Incubation: Diluting the DMSO stock into cell culture media (e.g., F-12 media) and incubating at 4°C for 24 hours has been shown to produce soluble oligomeric preparations of Aβ. nih.gov

Acidic Incubation: Alternatively, diluting the monomeric peptide into a low pH solution, such as 10 mM HCl, and incubating at 37°C can favor the formation of fibrillar structures, but early time points can yield oligomeric intermediates. nih.gov

Use of Modified Peptides: To study oligomer structure without the complication of fibril formation, researchers have incorporated the Aβ(15-23) sequence into macrocyclic peptides. These constructs promote β-sheet interactions and the formation of stable, well-defined oligomers (e.g., tetramers) that can be studied in detail by X-ray crystallography and other biophysical methods. acs.org

Photo-Induced Cross-Linking (PICUP): This method can be used to "capture" and stabilize transient oligomers. It involves the use of a ruthenium-based catalyst and a persulfate quencher to create covalent cross-links between adjacent peptide monomers within an oligomer. nih.govresearchgate.net The resulting stabilized oligomers can then be isolated and purified based on size for further study. nih.gov

Table 3: Protocols for Generating Aβ Oligomers

Method Starting Material Incubation Conditions Resulting Species Reference
Cold Incubation HFIP-treated, DMSO-solubilized Aβ peptide Dilution into F-12 media; incubation at 4°C for 24h. Soluble, oligomeric Aβ. nih.gov
Macrocyclic Peptides Synthesis of a macrocycle containing the Aβ(15-23) sequence. Spontaneous assembly in aqueous solution. Stable, well-defined tetramers and other oligomers. acs.org

| PICUP | Monomeric Aβ peptide. | Addition of Ru(Bpy) and APS, followed by brief light exposure. | Covalently cross-linked oligomers of a defined size distribution. | nih.govresearchgate.net |

Mechanistic and Preclinical Research Strategies Targeting Beta Amyloid 15 23 Aggregation

Design and Evaluation of Aggregation Inhibitors for Beta-Amyloid (15-23)

The development of molecules that can inhibit the aggregation of Beta-Amyloid (15-23) is a key therapeutic approach. These inhibitors are designed to interact with the peptide at various stages of the aggregation process, from preventing the initial misfolding of monomers to blocking the elongation of fibrils.

Small Molecule Modulators of Beta-Amyloid (15-23) Aggregation

A variety of small molecules have been investigated for their ability to modulate the aggregation of beta-amyloid. thieme-connect.com These compounds often work by binding to Aβ monomers or early-stage oligomers, thereby preventing their assembly into larger, more toxic species. researchgate.net Natural compounds, in particular, have shown promise in this area.

Polyphenolic compounds, such as curcumin (B1669340) and resveratrol, have been extensively studied for their anti-aggregation properties. researchgate.net For instance, curcumin has been shown to bind to Aβ aggregates, leading to a significant conformational change and shifting the equilibrium towards the formation of non-toxic aggregates. researchgate.net Molecular docking studies have suggested that curcumin interacts with residues within the 16-19 region (KLVF) of the Aβ sequence, which is part of the Beta-Amyloid (15-23) fragment. researchgate.net Similarly, biflavonoids like amentoflavone (B1664850) have demonstrated potent inhibitory effects on Aβ fibrillization by interacting with the peptide through hydrogen bonds and hydrophobic interactions. biomolther.org

Tramiprosate is another small molecule that has been shown to inhibit the formation of toxic beta-amyloid oligomers by binding to soluble amyloid peptides and preventing their misfolding. alzheon.comfrontiersin.org Its mechanism involves enveloping the amyloid peptide, with specific binding to key amino acid residues such as Lys16 and Asp23, which are within the Beta-Amyloid (15-23) sequence. alzheon.com This action prevents the self-assembly of misfolded proteins at the initial stages of oligomer formation. alzheon.com

Small MoleculeProposed Mechanism of Action on Aβ AggregationKey Interacting Residues (if known)
Curcumin Binds to Aβ aggregates, induces conformational change, and promotes non-toxic aggregate formation. researchgate.netInteracts with the 16-19 (KLVF) region. researchgate.net
Resveratrol Directly interacts with Aβ monomers and fibrils, inhibiting aggregation. researchgate.netNot specified
Amentoflavone Inhibits Aβ fibrillization through hydrogen bonds and hydrophobic interactions. biomolther.orgNot specified
Tramiprosate Envelops the amyloid peptide to prevent misfolding and oligomer formation. alzheon.comBinds to Lys16 and Asp23. alzheon.com

Peptide-Based Inhibitors and Designed Sequences Targeting Aggregation Nuclei

Peptide-based inhibitors offer a more targeted approach to preventing Beta-Amyloid (15-23) aggregation. These are often short peptide sequences designed to mimic or interfere with the self-recognition sites of the Aβ peptide, particularly the central hydrophobic core KLVFF (Aβ 16-20) which is a key region for initiating aggregation. arxiv.orgpeerj.com

One strategy involves designing peptides that bind to the Aβ monomer and stabilize it in a non-amyloidogenic state, thereby preventing it from participating in the aggregation cascade. mdpi.com For example, a decapeptide inhibitor with the sequence RYYAAFFARR was designed to target the Aβ11-23 region. researchgate.net This inhibitor demonstrated a strong binding affinity and was shown to significantly inhibit Aβ fibrillation, even at equimolar concentrations. researchgate.net

Another approach is the use of cell-penetrating peptides (CPPs) coupled with inhibitory sequences. These engineered constructs can effectively target both extracellular and intracellular Aβ, inhibiting its oligomerization and amyloid formation by stabilizing it in a non-amyloid state. mdpi.com For instance, peptides derived from the KLVFF sequence itself, such as RGKLVFFGR, have been shown to block the formation of both beta-amyloid oligomers and fibrils. peerj.com These peptide inhibitors can be highly specific and effective at preventing the initial nucleation events that lead to the formation of toxic aggregates. elifesciences.org

Peptide InhibitorTarget Region/SequenceProposed Mechanism of Inhibition
RYYAAFFARR Aβ11-23 researchgate.netBinds with high affinity, inhibiting fibrillation. researchgate.net
RGKLVFFGR Central region of Aβ (residues 16-20) peerj.comBlocks the formation of both oligomers and fibrils. peerj.com
KLVFF-derived peptides KLVFF sequence (Aβ 16-20) arxiv.orgpeerj.comInterfere with self-recognition and aggregation. peerj.com
Cell-Penetrating Peptides (CPPs) Extracellular and intracellular Aβ mdpi.comStabilize Aβ in a non-amyloid state, preventing oligomerization. mdpi.com

Mechanistic Insights into Anti-Aggregation Compounds

Understanding the molecular mechanisms by which inhibitors prevent Beta-Amyloid (15-23) aggregation is crucial for the rational design of more effective therapeutic agents. The primary mechanisms involve the disruption of key interactions that drive the self-assembly of the peptide.

Inhibitors often work by targeting the hydrophobic and electrostatic interactions that are critical for the formation of the β-sheet structure characteristic of amyloid fibrils. For example, the decapeptide inhibitor RYYAAFFARR is thought to bind to the Aβ11-23 region through a combination of hydrophobic interactions, electrostatic interactions, and hydrogen bonding. researchgate.net Similarly, single-walled carbon nanotubes (SWCNTs) have been shown to interact with the hydrophobic residues of Aβ peptides, particularly through π-stacking interactions with phenylalanine residues, which destabilizes the prefibrillar β-sheet structures. beilstein-journals.org

Another important mechanism is the stabilization of the Aβ monomer in a disordered state, which prevents it from adopting the aggregation-prone β-sheet conformation. pnas.org Some inhibitors can also redirect the aggregation pathway towards the formation of non-toxic, "off-pathway" amorphous aggregates instead of the highly ordered and toxic fibrils. oaepublish.com This is achieved by binding to specific regions of the amyloid proteins and altering their aggregation trajectory. oaepublish.com

Strategies for Oligomer Stabilization or Clearance Research

Given that soluble Aβ oligomers are considered the most neurotoxic species, strategies aimed at either stabilizing these oligomers in a non-toxic form or promoting their clearance are of significant interest.

Research on Disaggregating Pre-formed Beta-Amyloid (15-23) Oligomers and Fibrils

In addition to preventing aggregation, another important therapeutic strategy is the disaggregation of already-formed Aβ oligomers and fibrils. nih.gov This approach aims to break down existing amyloid deposits into smaller, non-toxic species. oaepublish.com

Several compounds have demonstrated the ability to disaggregate pre-formed Aβ fibrils. Curcumin, for example, has been shown to disassemble the structures of Aβ oligomers and fibrils. oaepublish.com Certain polysaccharides, such as chitosan (B1678972) oligosaccharides, have also been found to have a disassembling effect on Aβ fibrils in a dose-dependent manner. mdpi.com

Peptide-based approaches have also been successful in this area. For instance, the peptide CP-2 was found to not only inhibit Aβ aggregation but also to completely disassemble pre-formed Aβ fibrils. mdpi.com Antibodies targeting the N-terminal region of Aβ have also been shown to be capable of disaggregating preformed fibrils. nih.gov The mechanism of disaggregation often involves the inhibitor binding to the fibril and disrupting the intermolecular interactions that hold the structure together, leading to its breakdown. biomolther.orgnih.gov For example, amentoflavone has been shown to directly disrupt the fibrillar structure of preformed Aβ fibrils, converting them into amorphous aggregates. biomolther.org

Compound/AgentEffect on Pre-formed AggregatesProposed Mechanism of Disaggregation
Curcumin Disassembles Aβ oligomers and fibrils. oaepublish.comBinds to and destabilizes the fibril structure. oaepublish.com
Chitosan Oligosaccharides Disassembles Aβ fibrils in a dose-dependent manner. mdpi.comNot specified
CP-2 (Peptide) Completely disassembles pre-formed Aβ fibrils. mdpi.comNot specified
Amentoflavone Disrupts the fibrillar structure, converting fibrils to amorphous aggregates. biomolther.orgDirectly interacts with and dismantles the fibril structure. biomolther.org
N-terminus targeting antibodies Disaggregates preformed fibrils. nih.govBinds to the N-terminus of Aβ within the fibril, disrupting its stability. nih.gov

Role of Monoclonal Antibodies in Preclinical Amyloid-Beta Targeting Research

In the landscape of preclinical research, monoclonal antibodies (mAbs) represent a cornerstone strategy aimed at mitigating the pathological aggregation of amyloid-beta (Aβ) peptides. oaepublish.com The central hypothesis guiding this approach is that by targeting specific epitopes on the Aβ peptide, mAbs can interfere with the aggregation cascade, promote the clearance of toxic species, and ultimately prevent downstream neurotoxic events. oaepublish.comnih.gov While much of the research has centered on the full-length Aβ peptides (Aβ40 and Aβ42), the principles and mechanisms are applicable to key fragments like Beta-Amyloid (15-23), which contains the critical KLVFF self-recognition motif.

Preclinical investigations in various animal models, primarily transgenic mice, have demonstrated that anti-Aβ antibodies can significantly reduce the burden of amyloid plaques. nih.govnih.gov The mechanisms of action are multifaceted. One primary mechanism involves the direct binding of antibodies to Aβ aggregates, which can inhibit further fibril formation and disaggregate pre-existing fibrils. scienceopen.com Another key mechanism is the facilitation of Aβ clearance from the brain. nih.gov Antibodies can opsonize Aβ aggregates, marking them for phagocytosis by microglia. nih.gov Furthermore, a "peripheral sink" mechanism has been proposed, where antibodies in the bloodstream bind to circulating Aβ, creating a concentration gradient that draws the peptide out of the brain. nih.gov

Monoclonal antibodies are designed to target different forms and regions of the Aβ peptide. Some are specific to the N-terminus, C-terminus, or mid-region of the peptide. mdpi.comfrontiersin.org For instance, Aducanumab, a human IgG1 mAb, targets an N-terminal epitope (residues 3-7) and shows high selectivity for aggregated forms like soluble oligomers and insoluble fibrils over monomers. nih.govscienceopen.com Preclinical studies with an analog of Aducanumab in Tg2576 mice showed it could cross the blood-brain barrier, engage with its target, and clear Aβ from the brain in a dose-dependent manner. scienceopen.com Similarly, Gantenerumab, a fully human IgG1 antibody, was designed to recognize a conformational epitope on Aβ fibrils, promoting their degradation by recruiting microglia. nih.gov

Research has also explored antibodies targeting the central hydrophobic core of Aβ, which is highly relevant to the Aβ(15-23) fragment. Peptide inhibitors based on the Aβ(16-23) region have been designed to bind to the full-length peptide and interfere with its aggregation into neurotoxic oligomers. mdpi.com Rationally designed single-domain antibodies (DesAbs) have been used as research tools to characterize the structure-toxicity relationship of Aβ oligomers, demonstrating that antibody binding can alter the biophysical properties and cytotoxicity of these species. pnas.org While not always directly targeting the 15-23 sequence, these studies underscore the preclinical strategy of using antibodies to modulate the structure and toxicity of key Aβ domains. For example, the vaccine ACI-24 is based on the truncated Aβ1–15 sequence to generate an antibody response against aggregated Aβ. nih.gov

Antibody/Inhibitor ClassTarget Epitope/SpeciesPreclinical Model(s)Key Preclinical FindingsReference(s)
Aducanumab (Analog) N-terminus (aa 3-7), Aggregated AβTg2576 MiceCrossed blood-brain barrier; Reduced soluble and insoluble Aβ. nih.govscienceopen.com
Gantenerumab Conformational epitope on Aβ fibrilsAPP/PS2 Transgenic MiceBound to cerebral Aβ; Significantly reduced small Aβ plaques. nih.gov
Bapineuzumab (3D6) N-terminus (aa 1-5)PDAPP MiceReduced Aβ deposition almost completely with long-term treatment. nih.gov
ACU193 Soluble Aβ oligomersTransgenic MiceImproved cognitive performance and hyperactivity. mdpi.com
Peptide Inhibitors (SG series) Aβ(16-23) regionHT22 cellsProtected cells from Aβ(1-42) toxicity by preventing misfolding. mdpi.com
Designed α-sheet peptides Toxic soluble oligomers (α-sheet conformers)N2a cells, C. elegans, APPsw miceInhibited Aβ aggregation and cytotoxicity; Cleared soluble oligomers. pnas.org

Novel Research Tools and Assays for Beta-Amyloid (15-23) Investigation

The investigation of specific amyloid-beta fragments like Aβ(15-23) requires a sophisticated toolkit of specialized research instruments and assays. These tools are essential for dissecting the fragment's role in the broader pathological cascade of amyloidogenesis. The development of novel probes, advanced cellular models, and preclinical biomarker strategies allows researchers to study the aggregation kinetics, conformational changes, and biological consequences of Aβ(15-23) with increasing precision.

Development of Conformational-Specific Probes for Beta-Amyloid (15-23) Species

A significant challenge in studying Aβ peptides, including the (15-23) fragment, is their conformational polymorphism. Aβ can exist as monomers, soluble oligomers, protofibrils, and mature fibrils, with soluble oligomers widely considered the most neurotoxic species. pnas.org To address this, researchers have focused on developing conformational-specific probes that can distinguish between these different aggregated states. These tools are critical for understanding the structural transitions that drive toxicity and for screening potential therapeutic agents.

Fluorescent probes are a primary tool in this area. Traditional dyes like Congo red and Thioflavin T (ThT) are widely used to detect the formation of β-sheet-rich amyloid fibrils but often lack specificity for early-stage oligomers. nih.govnih.gov This has spurred the development of novel probes with enhanced specificity and improved photophysical properties, such as near-infrared (NIR) emission for deeper tissue penetration in imaging studies. mdpi.com

Recent advancements include:

Luminescent Conjugated Oligothiophenes (LCOs): These ultrasensitive fluorescent dyes exhibit high affinity for misfolded protein aggregates and can differentiate between structurally distinct amyloid conformations, even within intact brain tissue. nih.gov Their spectral properties change upon binding to different amyloid structures, allowing researchers to distinguish between various plaque morphotypes. nih.gov

Curcumin Analogs: Compounds like CRANAD-3, a curcumin analog, have been developed as "smart" probes. pnas.org They are capable of detecting both soluble and insoluble Aβ species and show significant changes in fluorescence intensity and emission wavelength upon binding, making them useful for monitoring the full spectrum of amyloid pathology in preclinical models. pnas.org

Dicyanomethylene-Based Probes: These probes are designed with a donor-π-acceptor structure that is highly sensitive to the environment. mdpi.commdpi.com Theoretical and experimental studies show that their fluorescence is enhanced upon binding to Aβ fibrils, and their flexible structure allows them to insert between the β-sheets of the amyloid structure. nih.govmdpi.com

Conformation-Specific Antibodies: Beyond their therapeutic potential, antibodies are invaluable research tools. Rationally designed antibodies can be developed to specifically recognize the unique conformations of oligomers versus fibrils. pnas.org For example, a single-domain antibody, DesAb-O, was engineered to selectively bind and quantify Aβ oligomers, enabling their detection in vitro and in animal models before significant plaque deposition occurs. pnas.org

These probes are often validated using techniques like fluorescence microscopy and immunoassays (e.g., ELISA) to confirm their specificity for different Aβ species. pnas.org

Probe TypeExample(s)Target Aβ SpeciesKey Features & Research ApplicationReference(s)
Luminescent Conjugated Oligothiophenes (LCOs) qFTAA, hFTAAStructurally distinct amyloid conformationsHigh conformational sensitivity; Differentiates plaque morphotypes in tissue. nih.gov
Curcumin Analogs CRANAD-2, CRANAD-3Soluble and insoluble Aβ species"Smart" probes with significant fluorescence response upon binding; Used for monitoring amyloid changes during therapy in animal models. pnas.org
Dicyanomethylene-Based Probes PTPA-QMAβ fibrilsAggregation-induced emission (AIE) properties; Insert into β-sheet structures. nih.gov
Conformation-Specific Antibodies DesAb-O, OC antibodySoluble oligomers, fibrillar oligomersHigh specificity for toxic oligomeric species; Used for quantification in ELISAs and detection in tissue. pnas.orgnih.gov
Hydrogen Peroxide-Responsive Probes R-MA-SLMAβ aggregates and associated H₂O₂Ratiometric probe that detects ROS induced by Aβ, linking aggregation to oxidative stress. acs.org

In Vitro and Cellular Model Systems for Compound Screening and Validation

To screen for and validate compounds that can inhibit the aggregation or toxicity of Beta-Amyloid (15-23), researchers rely on a variety of in vitro and cellular model systems. These systems provide controlled environments to study the fundamental mechanisms of amyloid formation and to assess the efficacy of potential therapeutic inhibitors. nih.govnih.gov

In Vitro (Cell-Free) Assays: These assays are typically the first step in screening large libraries of compounds. They focus on the biophysical process of Aβ aggregation.

Thioflavin T (ThT) Fluorescence Assay: This is the most common method to monitor fibril formation in real-time. acs.org ThT dye binds specifically to the β-sheet structures characteristic of amyloid fibrils, resulting in a significant increase in fluorescence intensity. pnas.orgacs.org This assay is used to determine the kinetics of aggregation and to evaluate how inhibitor compounds affect the lag phase and the final amount of fibrils formed. pnas.orgacs.org

Electron Microscopy (EM) and Atomic Force Microscopy (AFM): These imaging techniques are used to visualize the morphology of Aβ aggregates. nih.gov Researchers can observe whether a compound prevents fibril formation, alters the structure of aggregates into amorphous, non-toxic forms, or breaks down pre-formed fibrils. nih.gov

Circular Dichroism (CD) Spectroscopy: CD is used to analyze the secondary structure of the peptide. It can track the conformational change from a random coil or α-helical structure to the β-sheet structure that characterizes amyloid aggregation. mdpi.com

In Vitro Cellular Models: Cellular models are crucial for assessing the biological consequences of Aβ aggregation, particularly neurotoxicity, and for testing the cytoprotective effects of inhibitor compounds.

Neuroblastoma Cell Lines (SH-SY5Y, PC-12): These are immortalized cell lines that, when differentiated, exhibit neuron-like characteristics. They are widely used because they are easy to culture and provide reproducible results. pnas.orgnih.gov Cells are exposed to pre-aggregated Aβ fragments, and the resulting toxicity is measured. nih.gov

Cytotoxicity Assays (e.g., MTT Assay): The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures cellular metabolic activity, which serves as an indicator of cell viability. acs.orgpnas.org A decrease in MTT reduction indicates cell death or dysfunction. This assay is used to screen for compounds that can protect cells from Aβ-induced toxicity. pnas.orgnih.gov

Primary Neuronal Cultures: While more complex to maintain, primary neurons isolated from rodent brains provide a more physiologically relevant model for studying neurotoxicity. mdpi.com

Engineered Bacterial Systems: Novel screening platforms have been developed using bacteria. For instance, an engineered assay in E. coli links the aggregation state of Aβ to the activity of a reporter enzyme, allowing for high-throughput screening of small molecules that prevent intracellular aggregation. nih.gov

These models, while not fully replicating the complexity of the human brain, are invaluable for the initial stages of drug discovery, allowing for the rapid screening and validation of compounds targeting Aβ(15-23) aggregation and toxicity. mdpi.com

Model System/AssayTypePurposeKey Measurement(s)Reference(s)
Thioflavin T (ThT) Assay Cell-FreeMonitor fibril formation kineticsFluorescence intensity pnas.orgacs.orgpnas.org
Electron/Atomic Force Microscopy Cell-FreeVisualize aggregate morphologyFibril structure, size, and shape nih.gov
Circular Dichroism (CD) Cell-FreeAnalyze secondary structure changesShift from random coil to β-sheet mdpi.com
SH-SY5Y & PC-12 Cells CellularAssess neurotoxicity and cytoprotectionCell viability, apoptosis, neurite outgrowth pnas.orgnih.govnih.gov
MTT Assay CellularQuantify cell viability/cytotoxicityReduction of MTT dye (colorimetric) acs.orgpnas.orgnih.gov
Engineered E. coli System CellularHigh-throughput screening of inhibitorsReporter enzyme activity nih.gov
Primary Neuronal Cultures CellularStudy neurotoxicity in a more relevant modelNeuronal survival, synaptic function mdpi.com

Application of Beta-Amyloid (15-23) in Diagnostic Research Biomarker Development (excluding clinical use)

In the realm of preclinical research, the Beta-Amyloid (15-23) fragment and the broader Aβ peptide are central to the development of novel diagnostic biomarkers. nih.gov The goal of this research is to create tools that can detect the earliest pathological changes associated with amyloid aggregation, long before the manifestation of significant neurodegeneration. upenn.edu These research-focused biomarkers are primarily developed and validated in animal models and through the analysis of biological fluids in a laboratory setting. nih.govpracticalneurology.com

Biomarkers in Biological Fluids: The analysis of Aβ peptides in cerebrospinal fluid (CSF) and, more recently, in blood plasma, is a key area of preclinical biomarker research. nih.govpracticalneurology.com

Immunoassays (ELISA, AlphaLISA): Highly sensitive enzyme-linked immunosorbent assays (ELISAs) and similar platforms are used to quantify the levels of different Aβ species. pnas.orgnih.gov In research settings, these assays can be designed to be highly specific, for instance, using conformation-specific antibodies to measure the concentration of toxic oligomers versus total Aβ. nih.govnih.gov A decrease in the CSF Aβ42/Aβ40 ratio is a well-established research biomarker that corresponds to the accumulation of Aβ plaques in the brain. nih.gov

Mass Spectrometry (MS): Immunoprecipitation combined with mass spectrometry (IP-MS) offers a highly accurate method to measure the ratio of Aβ42 to Aβ40 in plasma. nih.gov Preclinical studies have shown that a decreased plasma Aβ42/Aβ40 ratio correlates well with amyloid positivity as determined by PET imaging, suggesting its potential as an early indicator of amyloid pathology. nih.gov

Molecular Imaging Biomarkers: Molecular imaging in preclinical animal models provides a non-invasive way to visualize and quantify amyloid deposition in the living brain.

Positron Emission Tomography (PET): PET imaging uses radiolabeled tracers that cross the blood-brain barrier and bind specifically to Aβ plaques. mdpi.comnih.gov Tracers like Pittsburgh Compound B (PiB) and its fluorine-18 (B77423) labeled derivatives (e.g., 18F-flutemetamol) are extensively used in transgenic animal models to track the progression of amyloid deposition and to evaluate the efficacy of anti-amyloid therapies. mdpi.comupenn.edu

Near-Infrared Fluorescence (NIRF) Imaging: NIRF imaging is an emerging modality for preclinical research. nih.gov It uses fluorescent probes that bind to Aβ aggregates. This technique is less expensive than PET and allows for real-time imaging in small animal models, making it suitable for monitoring rapid changes in amyloid load in response to experimental treatments. pnas.orgnih.gov Probes are being developed to target not just plaques but also earlier soluble Aβ species. pnas.org

The Aβ(15-23) fragment itself can be used in these research applications, for example, as an immunogen to generate specific antibodies for immunoassays or as a target for the rational design of novel imaging probes. These preclinical tools are essential for validating the amyloid cascade hypothesis and for the initial testing of new diagnostic and therapeutic strategies before they are considered for clinical application.

Biomarker TechnologySample/Model TypeTarget Analyte/ProcessResearch ApplicationReference(s)
Immunoassays (ELISA, IP-MS) CSF, PlasmaAβ42/Aβ40 ratio, Aβ oligomersQuantifying amyloid levels; Correlating fluid biomarkers with brain pathology. pnas.orgnih.govnih.gov
Positron Emission Tomography (PET) Animal Models (e.g., Transgenic Mice)Fibrillar Aβ plaquesIn vivo visualization and quantification of brain amyloid burden; Tracking disease progression. mdpi.comnih.govupenn.edu
Near-Infrared Fluorescence (NIRF) Imaging Animal ModelsSoluble and insoluble Aβ speciesReal-time monitoring of Aβ load changes in response to therapy. pnas.orgnih.gov
Conformation-Dependent Immunoassay (CDI) Brain Tissue HomogenatesConformational variants of AβDifferentiating between distinct structural conformers of Aβ aggregates. nih.gov

Future Directions and Emerging Research Avenues for Beta Amyloid 15 23

Unresolved Questions in Beta-Amyloid (15-23) Aggregation Pathways and Structural Determinants

The aggregation of Aβ is a central event in Alzheimer's disease, but many questions about the initial steps of this process remain unanswered. nih.govnih.govfrontiersin.org The Aβ(15-23) fragment, as a key player in self-assembly, presents a simplified model to probe these fundamental questions. A primary unresolved issue is the precise mechanism driving its conformational polymorphism. Studies have shown that even peptides containing the Aβ(15-23) sequence can form a variety of oligomeric structures, including different arrangements of dimers and tetramers in both solid-state and aqueous solutions. acs.orgacs.org The specific environmental triggers and subtle conformational shifts that dictate which polymorphic form is adopted are still poorly understood.

Key structural determinants within the 15-23 sequence, such as the Leu17-Phe20 hydrophobic cluster and the flanking charged residues (Lys16, Glu22, Asp23), are known to be crucial. However, how their interplay governs the transition from soluble monomers to various aggregated species is a subject of ongoing investigation. For instance, solid-state NMR studies on related fragments like Aβ(16-22) have revealed different, highly-ordered arrangements of the peptide backbone depending on experimental conditions, highlighting the sensitivity of aggregation pathways to environmental factors. nih.gov A significant challenge is to delineate the complete energy landscape of Aβ(15-23) aggregation, identifying the transient, potentially toxic, intermediate states that are difficult to capture experimentally. The precise role of motifs like the GxxxG sequence, which is found C-terminal to this fragment in full-length Aβ and influences aggregation dynamics and toxicity, also raises questions about how flanking sequences modulate the behavior of the 15-23 core. nih.govnih.govmcgill.caacs.org

Table 1: Key Residues in Aβ(15-23) and Their Postulated Roles in Aggregation

Residue PositionAmino AcidTypePostulated Role in Aggregation
15Gln (Q)PolarMay participate in hydrogen bonding networks.
16Lys (K)Positively ChargedForms a key salt bridge with D23, influencing hairpin formation and stability. researchgate.net
17Leu (L)HydrophobicContributes to the central hydrophobic core, driving aggregation. acs.org
18Val (V)HydrophobicPart of the hydrophobic core essential for self-assembly.
19Phe (F)AromaticCritical for π-π stacking interactions that stabilize fibril structures. mdpi.com
20Phe (F)AromaticWorks in concert with F19 to promote aggregation via aromatic interactions.
21Ala (A)HydrophobicContributes to hydrophobic interactions within the core. acs.org
22Glu (E)Negatively ChargedParticipates in electrostatic interactions and can influence pH sensitivity of aggregation.
23Asp (D)Negatively ChargedForms a critical salt bridge with K16, essential for the turn in β-hairpin structures. researchgate.net

Integration of Multi-Omics Data to Understand Beta-Amyloid (15-23) Interactions

The advent of high-throughput "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized the study of complex diseases like Alzheimer's. nih.govnih.govplos.org However, these powerful approaches have been predominantly applied to the full-length Aβ peptide and its impact on global cellular processes. A significant future direction is the focused application of multi-omics to understand the specific interactome of the Aβ(15-23) fragment.

Currently, there is a lack of dedicated multi-omics studies on Aβ(15-23). Future research could leverage proteomics to identify the specific proteins and peptides within the cellular environment that directly bind to this fragment. nautilus.biobiorxiv.org This could reveal unique chaperones or cellular factors that either promote or inhibit its aggregation at a very early stage. For example, proteomics on brain tissue from Alzheimer's patients has identified thousands of proteins in amyloid plaques, but it is unclear which of these might interact specifically with the 15-23 region as aggregation initiates. mdpi.com

Metabolomics could be employed to determine if exposure of cells to Aβ(15-23) generates a distinct metabolic signature, providing clues about the specific cellular pathways it perturbs. Similarly, spatial multi-omics, which combines molecular profiling with spatial information, could one day map the distribution and interaction of the Aβ(15-23) fragment within specific cellular compartments or tissue microenvironments, offering unprecedented insight into its localized effects. jst.go.jpresearchgate.net Integrating these multi-omics datasets will be crucial for building a comprehensive picture of the fragment's role, moving from its intrinsic biophysical properties to its functional impact in a complex biological system.

Advancements in Biophysical and Computational Techniques for High-Resolution Characterization

Characterizing the structure of amyloidogenic peptides is challenging due to their transient and polymorphic nature. However, recent advancements in biophysical and computational methods are providing new levels of detail, which can be applied to the Aβ(15-23) fragment.

Solid-state NMR (ssNMR) has been instrumental in determining the atomic-level structure of amyloid fibrils. nih.govpnas.orgnih.gov Techniques like multiple quantum (MQ) NMR have been used on related Aβ fragments to establish the parallel, in-register arrangement of β-sheets in fibrils. pnas.org Applying advanced ssNMR methods to fibrils formed from Aβ(15-23) or its derivatives could precisely map the intermolecular contacts and define the structural basis of its polymorphism.

Computational modeling, particularly molecular dynamics (MD) simulations, allows researchers to visualize the aggregation process in silico, from monomer to oligomer and beyond. mdpi.comtandfonline.comresearchgate.netacs.org MD simulations have been used to study Aβ fragments like Aβ(16-22), revealing how they aggregate at interfaces and how their structure is influenced by the environment. jst.go.jp These simulations can predict stable oligomeric states and identify key interactions, such as the critical D23-K28 salt bridge in longer fragments, that stabilize the turn structure essential for fibril formation. researchgate.net As computational power increases, longer and more complex simulations will be able to model the Aβ(15-23) aggregation pathway with greater accuracy, potentially capturing the fleeting, toxic oligomeric species that are difficult to study experimentally.

Table 2: Emerging Techniques for Characterizing Aβ(15-23)

TechniqueApplication for Aβ(15-23)Potential Insights
Solid-State NMR (ssNMR) Determining the atomic structure of Aβ(15-23) fibrils and oligomers. nih.govnih.govPrecise mapping of β-sheet arrangements, intermolecular contacts, and sources of polymorphism. nih.gov
Cryo-Electron Microscopy (Cryo-EM) High-resolution imaging of Aβ(15-23) fibrillar structures.Revealing the overall morphology and protofilament organization of different polymorphs.
Molecular Dynamics (MD) Simulations Modeling the entire aggregation pathway from monomers to oligomers. tandfonline.comacs.orgPredicting transient intermediates, identifying key stabilizing interactions, and understanding the kinetics of self-assembly. jst.go.jp
Single-Molecule Fluorescence Observing the early stages of aggregation and oligomer formation in real-time.Characterizing the kinetics of nucleation and elongation at the single-molecule level.
Spatial Multi-Omics Mapping the interaction of Aβ(15-23) within cellular and tissue contexts. jst.go.jpIdentifying specific cellular compartments and protein partners involved in Aβ(15-23) processing and aggregation.

Development of Beta-Amyloid (15-23) as a Predictive Model for Broader Protein Misfolding Diseases

The aggregation of proteins into amyloid fibrils is a common feature of many neurodegenerative diseases, including Parkinson's and prion diseases. frontiersin.org The fundamental process of nucleated polymerization, where monomers misfold and recruit others to form larger aggregates, is a shared mechanism. nih.gov Because of its short sequence and high propensity to aggregate, the Aβ(15-23) fragment serves as an excellent and simplified model system to study the core principles of amyloidogenesis.

By studying the aggregation kinetics and structural transitions of Aβ(15-23), researchers can gain insights applicable to more complex amyloidogenic proteins. unibo.it For example, research using macrocyclic peptides containing the Aβ(15-23) sequence has successfully created stable, well-defined oligomers, allowing for detailed structural analysis. acs.orgacs.org This provides a model for understanding the general principles of oligomer formation and polymorphism, which are thought to be central to toxicity in many protein misfolding diseases. frontiersin.org

The development of this fragment as a predictive model involves using it as a testbed for screening potential inhibitor compounds. Small molecules or peptides that can prevent or modify the aggregation of Aβ(15-23) may have broader applicability against other amyloid diseases. Understanding how mutations within this short sequence affect its aggregation propensity can also provide predictive power for assessing the disease risk associated with mutations in other amyloidogenic proteins.

Exploration of Putative Physiological Roles of Beta-Amyloid (15-23) in Cellular Contexts

While the pathological role of Aβ aggregation is well-documented, emerging evidence suggests that Aβ peptides and their fragments may also have physiological functions. nih.govnih.gov The normal function of Aβ is not fully understood, but proposed roles include regulation of synaptic function, neuroprotection, and antimicrobial activity. nih.govnih.gov

Research into the physiological roles of specific fragments is a nascent but important field. Studies have indicated that N-terminal fragments of Aβ can be neuroprotective and may counteract the toxicity of the full-length peptide. nih.gov For instance, some reports suggest that these N-terminal fragments can rescue synaptic loss and reduce neuroinflammation. nih.gov While these studies have not focused exclusively on the 15-23 fragment, its location within this functionally significant region of APP suggests it could also participate in cellular signaling or have its own bioactivity. It is plausible that in its soluble, monomeric state, Aβ(15-23) or peptides containing this sequence could interact with cell surface receptors or other proteins to modulate cellular pathways. nih.govoup.comphysiology.org

A crucial avenue for future research is to investigate whether the Aβ(15-23) fragment, under non-aggregating conditions, has any trophic or signaling roles in neuronal and glial cells. This would involve moving beyond its identity as a mere building block of pathological aggregates to exploring it as a potential bioactive peptide. Uncovering such a physiological function would add a new layer of complexity to its role in the brain, suggesting that Alzheimer's disease may arise not just from a gain of toxic function through aggregation, but also from a loss of normal function of Aβ and its constituent fragments.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing Beta-Amyloid (15-23) with high purity?

  • Methodological Guidance : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, ensuring rigorous purification via reverse-phase HPLC. Characterization should include mass spectrometry (MS) and circular dichroism (CD) to confirm sequence accuracy and secondary structure (e.g., β-sheet propensity). For reproducibility, document solvent systems, coupling efficiencies, and purification gradients in detail .

Q. How should researchers design assays to study Beta-Amyloid (15-23) aggregation kinetics?

  • Methodological Guidance : Employ thioflavin-T (ThT) fluorescence assays under controlled pH (7.4) and ionic strength (150 mM NaCl). Use dynamic light scattering (DLS) or transmission electron microscopy (TEM) to monitor fibril morphology. Include negative controls (e.g., scrambled peptide sequences) to validate specificity. Statistical analysis of lag time and elongation rates should follow non-linear regression models .

Q. What criteria determine the selection of buffer conditions for Beta-Amyloid (15-23) stability studies?

  • Methodological Guidance : Prioritize biocompatible buffers (e.g., phosphate-buffered saline) at physiological pH. Avoid chelating agents that may interfere with metal-ion interactions. Validate stability via size-exclusion chromatography (SEC) and monitor peptide degradation over time using LC-MS. Document temperature and agitation parameters to ensure replicability .

Advanced Research Questions

Q. How can contradictions in Beta-Amyloid (15-23) aggregation data across studies be resolved?

  • Methodological Guidance : Conduct meta-analyses to identify confounding variables (e.g., peptide batch variability, temperature fluctuations). Validate findings through inter-laboratory replication studies. Use multivariate statistical models to isolate factors like peptide concentration or solvent composition. Publicly share raw datasets and analytical workflows to enhance transparency .

Q. What computational models are suitable for predicting Beta-Amyloid (15-23) interactions with lipid membranes?

  • Methodological Guidance : Apply molecular dynamics (MD) simulations using force fields (e.g., CHARMM36 or AMBER) optimized for peptide-lipid systems. Validate models against experimental data (e.g., NMR or fluorescence quenching). Parameterize membrane composition (e.g., POPC:POPS ratios) to mimic neuronal membranes. Open-source tools like GROMACS or NAMD are recommended for reproducibility .

Q. How can SILK (Stable Isotope Labeling Kinetics) techniques be adapted to study Beta-Amyloid (15-23) turnover in vivo?

  • Methodological Guidance : Adminstrate ¹³C-labeled leucine isotopes to track peptide synthesis and clearance rates in model organisms. Use LC-MS/MS for isotopic enrichment analysis. Incorporate pharmacokinetic modeling (e.g., compartmental analysis) to derive turnover rates. Address ethical considerations by adhering to institutional animal care protocols and minimizing sample sizes .

Q. What strategies mitigate batch-to-batch variability in Beta-Amyloid (15-23) preparations for in vitro studies?

  • Methodological Guidance : Standardize synthesis protocols across batches, including resin activation times and cleavage conditions. Implement quality control (QC) metrics such as endotoxin testing and endotoxin removal steps (e.g., polymyxin B columns). Use blinded experiment designs to reduce observer bias in aggregation assays .

Data Management and Reproducibility

Q. How should researchers handle large-scale datasets from Beta-Amyloid (15-23) molecular simulations?

  • Methodological Guidance : Store raw trajectory files in FAIR-compliant repositories (e.g., Zenodo or Figshare). Include metadata on simulation parameters (e.g., temperature, pressure, integration time steps). For peer review, provide executable scripts (Python/R) for trajectory analysis. Use platforms like Jupyter Notebooks to enhance reproducibility .

Q. What ethical and practical considerations apply when linking Beta-Amyloid (15-23) data with clinical cohorts (e.g., ADNI datasets)?

  • Methodological Guidance : Secure IRB approval for human data use. Anonymize patient identifiers and comply with GDPR/HIPAA regulations. Use secure, encrypted databases for storage. Statistically adjust for confounding variables (e.g., age, APOE genotype) in cross-sectional analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.